molecular formula C25H26N2O6 B15607099 DBCO-PEG2-C2-acid

DBCO-PEG2-C2-acid

Cat. No.: B15607099
M. Wt: 450.5 g/mol
InChI Key: TYLQGQGJQHWMCO-UHFFFAOYSA-N
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Description

DBCO-PEG2-C2-acid is a useful research compound. Its molecular formula is C25H26N2O6 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C25H26N2O6/c28-23(26-13-14-32-15-16-33-18-25(30)31)11-12-24(29)27-17-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)27/h1-8H,11-18H2,(H,26,28)(H,30,31)

InChI Key

TYLQGQGJQHWMCO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG2-C2-acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the use of DBCO-PEG2-C2-acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This heterobifunctional linker is a cornerstone in the field of bioconjugation, enabling the precise and stable linkage of molecules for applications ranging from the development of antibody-drug conjugates (ADCs) to advanced cellular imaging.

Core Mechanism of Action

The functionality of this compound is derived from its three key components: the Dibenzocyclooctyne (DBCO) group, the Polyethylene Glycol (PEG) spacer, and the terminal carboxylic acid. Each plays a distinct and crucial role in the bioconjugation process.

  • Dibenzocyclooctyne (DBCO): The Engine of the "Click" Reaction The DBCO group is a strained alkyne that is the reactive core for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction, meaning it occurs rapidly and selectively in complex biological environments without interfering with native biochemical processes.[3][4] The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with an azide-containing molecule, obviating the need for a cytotoxic copper(I) catalyst that is required in the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This copper-free nature makes SPAAC ideal for in vivo and live-cell applications.[3] The reaction results in the formation of a stable triazole linkage.[5]

  • Polyethylene Glycol (PEG2) Spacer: The Solubility and Spacing Enhancer The this compound linker incorporates a short, discrete PEG spacer consisting of two ethylene (B1197577) glycol units. PEG linkers are well-known for their ability to increase the hydrophilicity and solubility of conjugated molecules in aqueous buffers.[6][7] This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation. The PEG spacer also provides a flexible arm that reduces steric hindrance between the conjugated molecules, which can lead to improved reaction kinetics and preserve the biological activity of the conjugated species.[2][8] Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by over 30% compared to non-PEGylated counterparts.[2][8]

  • C2-Carboxylic Acid: The Versatile Anchor Point The terminal C2-carboxylic acid (propionic acid) serves as a versatile handle for covalently attaching the DBCO-PEG2 moiety to a biomolecule of interest, typically through a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein or antibody).[6][9] This conjugation is not spontaneous and requires activation of the carboxylic acid. A widely used and efficient method is the formation of a semi-stable N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[9][10] This activated NHS ester then readily reacts with primary amines to form a stable amide bond, securely linking the DBCO group to the target molecule.[6][9]

The overall mechanism can be visualized as a two-stage process: first, the attachment of the linker to a biomolecule via its carboxylic acid, and second, the "click" reaction of the DBCO group with an azide-functionalized partner.

Mechanism_of_Action cluster_0 Stage 1: Linker Activation & Amine Coupling cluster_1 Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Acid DBCO-PEG2-C2-COOH EDC_NHS EDC / NHS DBCO_Acid->EDC_NHS DBCO_NHS DBCO-PEG2-C2-NHS Ester (Activated Linker) EDC_NHS->DBCO_NHS Activation Biomolecule_NH2 Biomolecule-NH₂ (e.g., Antibody) DBCO_NHS->Biomolecule_NH2 DBCO_Biomolecule DBCO-Biomolecule Conjugate Biomolecule_NH2->DBCO_Biomolecule Amide Bond Formation Azide_Payload N₃-Payload (e.g., Drug, Fluorophore) DBCO_Biomolecule->Azide_Payload DBCO_Biomolecule->Azide_Payload Copper-Free Click Chemistry Final_Conjugate Biomolecule-Linker-Payload (Stable Triazole Linkage) Azide_Payload->Final_Conjugate "Click" Reaction

Mechanism of this compound in a two-stage bioconjugation process.

Quantitative Data on SPAAC Reactions

The efficiency of SPAAC is a critical factor for its utility. The reaction kinetics are typically described by second-order rate constants (k₂), which are influenced by the specific structures of the alkyne and azide, the solvent, and the pH.

Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes
Cyclooctyne DerivativeAzide ReactantTypical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO Benzyl Azide~0.6 - 1.0 [11]High reactivity, widely used, possesses a chromophore for monitoring.[11][12]
DIBOBenzyl Azide~0.3 - 0.7[11]Good reactivity, structurally related to DBCO.
BCNBenzyl Azide~0.06 - 0.1[11]Slower kinetics, but smaller and less hydrophobic than DBCO.
Sulfo-DBCO-AmineModel Azides~0.27 - 1.22[8][12]High reactivity due to lack of steric hindrance from a large conjugate.
DBCO-PEG5-TrastuzumabModel Azides~0.18 - 0.37[8][12]Slower than free DBCO due to steric hindrance from the antibody, but faster than non-PEGylated antibody-DBCO.[2][12]

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used in the experiment.[11]

Table 2: Typical Reaction Parameters for DBCO-Mediated Conjugations
ParameterTypical Value/RangeConditions & NotesSource(s)
Molar Excess (DBCO-NHS ester to Antibody)5-30 foldFor lysine conjugation; optimize for desired Degree of Labeling (DOL).[4]
Molar Excess (Azide-payload to DBCO-Antibody)1.5-5 foldDrives the SPAAC reaction to completion.[1][6]
Reaction Time (SPAAC)< 5 min to overnightHighly dependent on reactant concentrations and intrinsic reactivity.[4]
Optimal pH (SPAAC)7.0 - 9.0Higher pH can increase rates, but buffer choice is important. HEPES is often preferred over PBS.[8][12][4]
DBCO Stability (on IgG)~3-5% loss of reactivityWhen stored for 4 weeks at 4°C or -20°C.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an antibody-drug conjugate (ADC) using this compound. This process involves the initial activation of the linker and its conjugation to an antibody, followed by the SPAAC reaction with an azide-functionalized payload.

Protocol 1: Activation of this compound to DBCO-PEG2-C2-NHS Ester

This protocol describes the activation of the terminal carboxylic acid to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[9]

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • In a separate tube, dissolve EDC and NHS in Activation Buffer to create a fresh activation solution.

  • To the this compound solution, add a 1.5 to 2-fold molar excess of EDC and a 1.1 to 1.2-fold molar excess of NHS.[6][9]

  • Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting DBCO-PEG2-C2-NHS ester solution is now ready for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of DBCO-PEG2-C2-NHS Ester to an Antibody

This protocol details the conjugation of the activated DBCO linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Activated DBCO-PEG2-C2-NHS ester solution from Protocol 1.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification equipment: Desalting columns or dialysis cassettes.

Procedure:

  • Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS.

  • Add a 10-20 fold molar excess of the activated DBCO-PEG2-C2-NHS ester solution to the antibody solution.[6] The final concentration of the organic solvent (DMF/DMSO) should not exceed 10-20% (v/v) to maintain antibody stability.[5]

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][5]

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[9]

  • Remove unreacted DBCO linker and byproducts by purifying the DBCO-functionalized antibody using a desalting column or dialysis against PBS, pH 7.4.

  • Determine the Degree of Labeling (DOL) by measuring the UV-Vis absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[6][13]

Protocol 3: SPAAC Reaction with Azide-Functionalized Payload

This protocol describes the final "click" reaction to form the ADC.

Materials:

  • Purified DBCO-functionalized antibody from Protocol 2.

  • Azide-functionalized payload (e.g., cytotoxic drug, fluorophore) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • To the solution of DBCO-functionalized antibody, add the azide-functionalized payload. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[1][6]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[14][15] Reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[12]

  • Purify the final ADC to remove any unreacted payload using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14]

  • Characterize the final ADC to confirm its identity, purity, and DAR using methods like SDS-PAGE, SEC, HIC, and mass spectrometry.[1]

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

The synthesis of an antibody-drug conjugate using this compound is a structured, multi-step process that requires careful execution and purification at key stages.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_spaac SPAAC Reaction & Final ADC start This compound activation Activate with EDC/NHS in MES Buffer, pH 5.5-6.0 start->activation conjugation Conjugate Activated Linker to Antibody Lysines activation->conjugation antibody_start Antibody buffer_exchange Buffer Exchange into Amine-Free Buffer (PBS) antibody_start->buffer_exchange buffer_exchange->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purify1 Purify DBCO-Antibody (Desalting/Dialysis) quench->purify1 dol Characterize DOL (UV-Vis @ 280/309 nm) purify1->dol spaac SPAAC 'Click' Reaction (RT, 2-4h or 4°C, o/n) dol->spaac azide_payload Azide-Functionalized Payload azide_payload->spaac purify2 Purify Final ADC (SEC / HIC) spaac->purify2 final_adc Final ADC Characterization (MS, HIC, SDS-PAGE) purify2->final_adc

Experimental workflow for ADC synthesis using this compound.
Factors Influencing SPAAC Reaction Rate

The rate of the SPAAC reaction is not constant but is influenced by several interrelated factors. Understanding these relationships is key to optimizing conjugation protocols.

SPAAC_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions rate SPAAC Reaction Rate strain Alkyne Ring Strain (e.g., DBCO > BCN) strain->rate Increases electronics Azide Electronics (Electron-donating groups ↑ rate) electronics->rate Influences sterics Steric Hindrance (PEG spacer ↓ hindrance) sterics->rate Decreases concentration Reactant Concentration concentration->rate Increases ph pH (Higher pH often ↑ rate) ph->rate Influences buffer Buffer Type (HEPES > PBS) buffer->rate Influences solvent Solvent solvent->rate Influences

Logical relationships of factors that influence the SPAAC reaction rate.

References

The Pivotal Role of the PEG2 Linker in DBCO Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has been a transformative development. At the heart of this chemistry are dibenzocyclooctyne (DBCO) reagents, which enable the specific and efficient labeling of azide-modified biomolecules in complex biological environments. A key innovation in the design of DBCO reagents has been the incorporation of short polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides an in-depth exploration of the role of the discrete PEG2 linker (two ethylene (B1197577) glycol units) in DBCO reagents, detailing its impact on the physicochemical properties, reaction kinetics, and overall performance of the resulting bioconjugates.

Core Functions of the PEG2 Linker

The inclusion of a PEG2 linker in DBCO reagents, such as DBCO-PEG2-NHS ester or DBCO-PEG2-maleimide, confers several advantageous properties that address common challenges in bioconjugation.

Enhanced Hydrophilicity and Solubility

A primary challenge with the core DBCO group is its inherent hydrophobicity, which can lead to poor solubility in the aqueous buffers required for most biological experiments.[1] This can result in reagent precipitation and aggregation of the labeled biomolecule, compromising its function.[1] The PEG2 linker, with its hydrophilic ethylene oxide units, significantly improves the water solubility of the DBCO reagent.[2][3][4] This enhanced solubility is crucial for maintaining the stability of the reagent and the resulting bioconjugate in solution, thereby preventing aggregation and ensuring the biological integrity of the labeled molecule.[5]

Reduction of Steric Hindrance

Steric hindrance can significantly impede the efficiency of a bioconjugation reaction, especially when large biomolecules like antibodies or proteins are involved.[6] The spatial bulk of these molecules can physically block the reactive DBCO and azide (B81097) groups from approaching each other. The PEG2 linker acts as a flexible spacer arm, increasing the distance between the DBCO moiety and the biomolecule to which it is attached.[2][3] This spatial separation minimizes steric clashes, allowing the reactive partners to interact more freely and efficiently, which can lead to faster reaction rates.[7]

Impact on Pharmacokinetics

For therapeutic applications, such as the development of antibody-drug conjugates (ADCs), the pharmacokinetic profile of the bioconjugate is of paramount importance. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the in vivo performance of biologics.[8] While the short PEG2 linker has a less dramatic effect than long-chain PEGs, it can still contribute to a more favorable pharmacokinetic profile. The hydrophilic nature of the PEG2 linker can help to shield the bioconjugate from enzymatic degradation and reduce non-specific interactions, potentially leading to a longer circulation half-life and improved biodistribution.[9][10]

Data Presentation

The following tables summarize the key quantitative and qualitative impacts of the PEG2 linker on DBCO reagents.

Table 1: Physicochemical Properties of DBCO vs. DBCO-PEG2 Reagents

PropertyDBCO Reagent (without PEG)DBCO-PEG2 ReagentRationale for Difference
Solubility in Aqueous Buffers LowerHigherThe hydrophilic nature of the PEG2 linker increases the overall polarity of the molecule.[2][3][4]
Tendency for Aggregation Higher, especially when conjugated to hydrophobic molecules.LowerThe PEG2 linker improves the hydrophilicity of the conjugate, reducing the likelihood of aggregation.[5]
Stability of NHS Ester Susceptible to hydrolysis in aqueous buffers.The NHS ester remains susceptible to hydrolysis, but the overall formulation may be more stable in solution due to improved solubility.[11]The fundamental reactivity of the NHS ester is unchanged, but improved solubility can prevent precipitation of the reagent.

Table 2: Impact on Bioconjugation and Pharmacokinetics

ParameterDBCO Reagent (without PEG)DBCO-PEG2 ReagentRationale for Difference
Reaction Kinetics (SPAAC) Slower in sterically hindered systems.Faster, particularly with large biomolecules.The PEG2 spacer reduces steric hindrance between the reacting molecules.[7]
Steric Hindrance Higher potential for steric hindrance.[6]Reduced steric hindrance.[2][3]The PEG2 linker provides spatial separation between the DBCO group and the conjugated biomolecule.
Pharmacokinetics (in vivo) May have shorter circulation half-life due to potential aggregation and non-specific interactions.Generally improved pharmacokinetic profile with potentially longer circulation time.The hydrophilic PEG2 linker can shield the conjugate from clearance mechanisms and reduce non-specific binding.[9][10]
Immunogenicity Higher potential for immunogenicity if aggregation occurs.Lower potential for immunogenicity.Improved solubility and reduced aggregation minimize the presentation of immunogenic epitopes.[10]

Experimental Protocols

Detailed methodologies for key experiments involving DBCO-PEG2 reagents are provided below.

Protocol 1: Antibody Labeling with DBCO-PEG2-NHS Ester

This protocol describes the covalent attachment of a DBCO-PEG2 moiety to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-PEG2-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG2-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG2-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted DBCO-PEG2-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).

Protocol 2: Construction of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the conjugation of an azide-modified payload to a DBCO-labeled antibody.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-modified payload (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-labeled antibody solution. A molar excess of 1.5 to 5-fold of the azide-payload over the antibody is typically used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically.

  • Purification: Purify the resulting ADC to remove any unreacted payload using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Protocol 3: Cell Surface Labeling for Live Cell Imaging

This protocol describes the labeling of azide-modified glycans on the surface of live cells with a DBCO-PEG2-fluorophore conjugate.

Materials:

  • Live cells with metabolically incorporated azide sugars (e.g., after incubation with Ac4ManNAz)

  • DBCO-PEG2-fluorophore conjugate

  • Live cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

  • Labeling: Dilute the DBCO-PEG2-fluorophore conjugate in the live cell imaging buffer to a final concentration of 1-10 µg/mL. Add the solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.

  • Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation (SPAAC) cluster_purification Purification & Characterization Ab Antibody DBCO_Ab DBCO-labeled Antibody Ab->DBCO_Ab + DBCO-PEG2-NHS Ester (Amine Coupling) DBCO_PEG2_NHS DBCO-PEG2-NHS Ester ADC Antibody-Drug Conjugate (ADC) DBCO_Ab->ADC + Azide-Payload (Click Chemistry) Azide_Payload Azide-modified Payload Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., DAR) Purification->Characterization cell_labeling_workflow cluster_metabolic_labeling Metabolic Labeling cluster_bioorthogonal_ligation Bioorthogonal Ligation (SPAAC) cluster_imaging Imaging Cells Live Cells Azide_Cells Cells with Azide-labeled Glycans Cells->Azide_Cells Incubation Azide_Sugar Azide Sugar (e.g., Ac4ManNAz) Labeled_Cells Fluorescently Labeled Cells Azide_Cells->Labeled_Cells Incubation DBCO_Fluorophore DBCO-PEG2-Fluorophore Wash Wash unbound probe Labeled_Cells->Wash Microscopy Fluorescence Microscopy Wash->Microscopy steric_hindrance_reduction cluster_without_peg Without PEG Linker cluster_with_peg With PEG2 Linker Antibody1 Antibody DBCO1 DBCO Antibody1->DBCO1 Azide1 Azide DBCO1->Azide1 Steric Hindrance Impedes Reaction Biomolecule1 Biomolecule Biomolecule1->Azide1 Antibody2 Antibody PEG2 PEG2 Linker Antibody2->PEG2 DBCO2 DBCO PEG2->DBCO2 Azide2 Azide DBCO2->Azide2 Efficient Reaction Biomolecule2 Biomolecule Biomolecule2->Azide2

References

An In-depth Technical Guide to DBCO-PEG2-C2-acid for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible reactions is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has emerged as a powerful tool for forging stable covalent bonds in complex biological environments. At the heart of this technology are reagents like Dibenzocyclooctyne (DBCO), which react selectively with azides without the need for cytotoxic copper catalysts.[1] This guide provides a comprehensive technical overview of a specific DBCO-containing linker, DBCO-PEG2-C2-acid, detailing its properties, applications, and the experimental protocols for its use.

This compound is a heterobifunctional linker that incorporates three key chemical moieties:

  • A Dibenzocyclooctyne (DBCO) group: The reactive engine for the copper-free click reaction. The inherent ring strain of this cyclooctyne (B158145) dramatically lowers the activation energy for the [3+2] cycloaddition with azides, enabling rapid and specific conjugation.[1]

  • A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): This hydrophilic diethene glycol linker enhances the aqueous solubility of the otherwise hydrophobic DBCO core. This is crucial for preventing aggregation of labeled biomolecules and improving reaction efficiency in physiological buffers.[2]

  • A terminal carboxylic acid (C2-acid): This functional group provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., EDC and NHS).[3]

This unique combination of features makes this compound a valuable reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.[4]

Physicochemical and Reactive Properties

The performance of this compound in bioconjugation is dictated by its physical and chemical characteristics. While specific quantitative data for this exact molecule is not always available in public literature, data from closely related compounds provide valuable insights.

Data Presentation
PropertyValue/InformationSource(s)
Molecular Formula C₂₆H₂₈N₂O₆[5]
Molecular Weight 464.5 g/mol [5]
CAS Number 2305845-07-0[6]
Solubility Soluble in organic solvents like DMSO, DMF, and DCM. The PEG2 spacer enhances solubility in aqueous buffers, though initial dissolution in an organic solvent is often recommended. Related DBCO-PEG-NHS esters are soluble in aqueous buffers up to 1.5-5.5 mM.[7][8]
Stability The DBCO group is sensitive to acidic conditions (pH < 5) and can degrade over time in aqueous solutions. Long-term storage at -20°C is recommended. Stock solutions in anhydrous DMSO or DMF should be used fresh. DBCO-modified antibodies show a ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C.[7][9]
Reactivity (SPAAC) DBCO reacts rapidly with azides. The second-order rate constant for the reaction of a DBCO analog with benzyl (B1604629) azide (B81097) is approximately 0.24 M⁻¹s⁻¹. This is generally faster than other cyclooctynes like BCN (Bicyclo[6.1.0]nonyne), which has a rate constant of 0.07 M⁻¹s⁻¹ with the same azide.[10][11]
Storage Conditions Store at -20°C, desiccated and protected from light.[2][12]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process: 1) Activation of the carboxylic acid and conjugation to an amine-containing biomolecule, and 2) The copper-free click reaction with an azide-functionalized molecule.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of this compound to primary amines on a protein, such as an antibody, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[3]

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[3]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to the Protein:

    • Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point and should be optimized for the specific application.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the DBCO-functionalized Protein:

    • Remove excess reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3]

  • Characterization:

    • Confirm conjugation using SDS-PAGE, which will show an increase in the molecular weight of the protein.

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[9]

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-functionalized protein and an azide-modified molecule.

Materials:

  • Purified DBCO-functionalized protein

  • Azide-functionalized molecule (e.g., drug, dye, or biotin)

  • Reaction Buffer: PBS, pH 7.4 (must be free of sodium azide)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

    • In a microcentrifuge tube, combine the DBCO-functionalized protein with the azide-functionalized molecule. A 1.5 to 4-fold molar excess of the azide-molecule to the DBCO-protein is a common starting point.[8]

  • Incubation:

    • Incubate the reaction for 2-12 hours at 4°C or for 2-4 hours at room temperature. Reaction times may need to be optimized depending on the reactants and their concentrations.[13]

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[14]

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Mandatory Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Conjugation cluster_purification1 Step 3: Purification cluster_click Step 4: Copper-Free Click Reaction (SPAAC) cluster_purification2 Step 5: Final Purification DBCO_acid This compound EDC_NHS EDC / NHS in Activation Buffer (pH 5.5) DBCO_acid->EDC_NHS Activated_DBCO Activated DBCO-NHS Ester EDC_NHS->Activated_DBCO 15-30 min at RT Antibody Amine-containing Protein (e.g., Antibody in PBS, pH 7.4) Activated_DBCO->Antibody DBCO_Antibody DBCO-functionalized Antibody Antibody->DBCO_Antibody 2h at RT or overnight at 4°C Purification1 Desalting Column / Dialysis DBCO_Antibody->Purification1 Azide_Payload Azide-functionalized Payload Purification1->Azide_Payload ADC Antibody-Drug Conjugate (ADC) Azide_Payload->ADC 2-12h at 4°C or 2-4h at RT Purification2 SEC / HIC ADC->Purification2

Workflow for ADC Synthesis using this compound

G cluster_reactants Reactants cluster_product Product dbco DBCO-functionalized Biomolecule plus + dbco->plus azide Azide-functionalized Molecule azide->plus triazole Stable Triazole Linkage plus->triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free, Bioorthogonal)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

G ADC 1. ADC binds to antigen on cancer cell Internalization 2. ADC-antigen complex is internalized (Endocytosis) ADC->Internalization Lysosome 3. ADC traffics to the lysosome Internalization->Lysosome Release 4. Linker is cleaved in the lysosome Lysosome->Release Payload_Action 5. Cytotoxic payload is released into the cytoplasm Release->Payload_Action Apoptosis 6. Payload induces cell death (Apoptosis) Payload_Action->Apoptosis

General Mechanism of Action for an ADC

References

In-Depth Technical Guide: Solubility Profile of DBCO-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-PEG2-C2-acid, a bifunctional linker commonly utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Core Compound Characteristics

This compound is a molecule that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules.[1][2]

Solubility Profile

The solubility of this compound is influenced by its constituent parts. The aromatic DBCO core is hydrophobic, while the PEG linker and the carboxylic acid group contribute to its hydrophilicity.[1][3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in public literature. However, several suppliers provide qualitative solubility information. The table below summarizes the available data for this compound and related compounds to provide a practical reference.

SolventThis compoundN-DBCO-N-bis(PEG2-C2-acid)DBCO-PEG2-DBCO
Dimethyl Sulfoxide (DMSO) Soluble[1]125 mg/mL[2]100 mg/mL (with sonication and warming to 60°C)[4]
Dimethylformamide (DMF) Soluble[1]Not specifiedNot specified
Dichloromethane (DCM) Soluble[1]Not specifiedNot specified
Aqueous Solutions (Water) Generally soluble (enhanced by PEG linker)[1][3][5]Not specifiedGenerally soluble (enhanced by PEG linker)[4]
Ethanol/Water Mixture Soluble[5]Not specifiedNot specified

Note: The quantitative data for related compounds is provided for estimation purposes and may not directly reflect the solubility of this compound.

Experimental Protocols

General Protocol for Determining Equilibrium Solubility

In the absence of specific quantitative data, a general protocol for determining the equilibrium solubility of a compound, adapted from established methodologies such as those outlined by the World Health Organization for pharmaceutical ingredients, can be employed.[6]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge

  • Calibrated pH meter

Procedure:

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of Compound: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Incubation: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved material settle. Centrifuge the vials at a high speed to pellet any remaining solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant from each vial. Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM). For buffered solutions, the final pH of the saturated solution should also be measured and reported.[6]

Visualization of a Relevant Experimental Workflow

This compound is frequently used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Copper-Free Click Chemistry cluster_2 Step 3: Purification A This compound D DBCO-Linker-E3 Ligand Conjugate A->D B E3 Ligase Ligand (with amine group) B->D C Activators (e.g., HATU, EDC) C->D E Target Protein Ligand (with azide (B81097) group) F Final PROTAC Molecule E->F G Crude Reaction Mixture F->G D_ref DBCO-Linker-E3 Ligand Conjugate D_ref->F H Purification (e.g., HPLC) G->H I Purified PROTAC H->I

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of DBCO-PEG2-C2-acid in Bioconjugation

This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker, and its pivotal role in modern bioconjugation. We will delve into its core applications, quantitative data, and detailed experimental protocols, offering a practical resource for professionals in biotechnology and pharmaceutical development.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool composed of three key functional units:

  • Dibenzocyclooctyne (DBCO): A strained cyclic alkyne that is highly reactive towards azide-functionalized molecules.[][2] This reactivity is the foundation of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[3][4]

  • Polyethylene Glycol (PEG): A short, two-unit PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments.[5][6] PEG linkers are known to improve the stability, bioavailability, and pharmacokinetic profile of biomolecules while reducing immunogenicity.[7][8]

  • Carboxylic Acid (-COOH): A terminal carboxyl group that can be readily activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues on proteins) to form stable amide bonds.[9][10]

This trifunctional structure makes this compound an ideal linker for covalently connecting two molecules where other methods might fail, particularly within complex biological systems. The primary advantage of the DBCO group is that its reaction with azides is bioorthogonal and copper-free.[11] This is critical for in vivo applications, as the copper catalyst required for traditional click chemistry is cytotoxic.[]

Chemical Properties and Data

The quantitative properties of this compound and related compounds are essential for precise experimental design.

PropertyValueSource
Compound Name DBCO-PEG2-acid[12]
Molecular Formula C26H28N2O6[12]
Molecular Weight 464.5 g/mol [12]
CAS Number 2304558-25-4[12]
Purity >97%[12]
Solubility DMSO, DCM, DMF[12]
Storage Condition -20°C[12]

Key Applications in Bioconjugation

The unique properties of this compound enable its use in a wide array of advanced bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that deliver highly potent cytotoxic drugs directly to tumor cells.[13][14] this compound serves as a linker to connect the antibody to the cytotoxic payload.[15] The process typically involves two main steps:

  • The carboxylic acid on the linker is activated and reacted with lysine residues on the antibody surface.[16]

  • An azide-modified cytotoxic drug is then "clicked" onto the DBCO group of the antibody-linker construct.[16]

The PEG spacer in the linker helps to maintain the solubility and stability of the final ADC.[8][13]

Protein Labeling for Imaging and Diagnostics

This compound is used to attach imaging agents, such as fluorescent dyes or radionuclides, to proteins and antibodies for diagnostic purposes.[13] This enables precise tracking and visualization of biomolecules in living cells and organisms without disrupting normal biological processes.[5][17] The bioorthogonal nature of the SPAAC reaction ensures that the labeling is highly specific.[]

Cell Surface Modification

The linker can be used to re-engineer cell surfaces by attaching specific molecules.[18] For example, a targeting ligand can be conjugated to the surface of an immune cell to direct it toward a specific target, such as a cancer cell.[18] This involves anchoring the DBCO end to the cell membrane via a lipid and then using the acid functionality to attach the desired molecule, or vice-versa.

Proteolysis Targeting Chimeras (PROTACs)

This compound and its derivatives are used as components in the synthesis of PROTACs.[19] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[19] The DBCO group provides a reliable click chemistry handle for assembling the different components of the PROTAC molecule.[19]

Diagrams and Visualizations

Visual representations of the key components and processes are provided below to aid in understanding.

This compound Structure DBCO DBCO (Dibenzocyclooctyne) PEG PEG2 Spacer (2 Ethylene Glycol Units) DBCO->PEG -Linker- ACID C2-Acid (Carboxylic Acid) PEG->ACID -Linker- General Workflow for ADC Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (SPAAC) Linker This compound Activation Activate Acid (e.g., with EDC/NHS) Linker->Activation Antibody Antibody (mAb) Activation->Antibody + mAb Lysine Residues DBCO_Ab DBCO-Antibody Conjugate Antibody->DBCO_Ab Payload Azide-Payload (e.g., Cytotoxic Drug) DBCO_Ab->Payload + Click Reaction ADC Final ADC Payload->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactants DBCO-R1 + N3-R2 Transition [Cycloaddition Transition State] Reactants->Transition Strain-Promoted Reaction (Copper-Free, 37°C) Product Stable Triazole Linkage (R1-Triazole-R2) Transition->Product

References

The Strategic Application of DBCO-PEG2-C2-Acid in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful modality to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the final PROTAC. This technical guide provides a comprehensive overview of DBCO-PEG2-C2-acid, a versatile linker increasingly employed in PROTAC synthesis.

Introduction to this compound

This compound is a bifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This strategic combination of functionalities makes it an invaluable tool for the modular and efficient assembly of PROTACs.

  • Dibenzocyclooctyne (DBCO): This moiety is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The inherent ring strain in the DBCO group allows for a highly efficient and bioorthogonal reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This is particularly advantageous when working with sensitive biological molecules.

  • Polyethylene Glycol (PEG) Spacer: The diethylene glycol (PEG2) unit is a short, hydrophilic spacer. The inclusion of a PEG linker can enhance the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development, and can influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Carboxylic Acid: The terminal carboxylic acid provides a versatile handle for conjugation to the E3 ligase ligand, typically through the formation of a stable amide bond with an amine-functionalized ligand.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValueSource
Molecular Formula C₂₆H₂₈N₂O₆BroadPharm, MedChemExpress
Molecular Weight 464.51 g/mol BroadPharm, MedChemExpress
CAS Number 2305845-07-0MedChemExpress
Appearance SolidMedChemExpress
Purity Typically ≥95%BroadPharm
Solubility Soluble in DMSO, DMF, DCMBroadPharm
Storage Conditions -20°C for long-term storageBroadPharm, MedChemExpress

Role in PROTAC Synthesis: A Modular Approach

The use of this compound facilitates a modular and efficient two-step synthetic strategy for PROTAC assembly. This approach allows for the separate synthesis and purification of the protein-of-interest (POI) ligand and the E3 ligase ligand before their final conjugation.

Step 1: Amide Bond Formation. The carboxylic acid functionality of this compound is typically reacted with an amine-containing E3 ligase ligand (e.g., pomalidomide, thalidomide, or VHL ligands). This reaction is usually mediated by standard peptide coupling reagents.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The resulting DBCO-functionalized E3 ligase ligand-linker conjugate is then reacted with an azide-modified POI ligand. The SPAAC reaction is highly specific and proceeds under mild conditions, ensuring the integrity of complex biomolecules.

This modular approach is highly advantageous as it allows for the creation of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker, facilitating structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PROTAC using a DBCO-PEG-acid linker. While these protocols utilize a similar linker, they serve as a strong foundational methodology for working with this compound. Researchers should note that optimization of reaction conditions, stoichiometry, and purification methods may be necessary for specific target and E3 ligase ligands.

Protocol 1: Amide Coupling of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

Materials:

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the DBCO-linker-E3 ligase ligand conjugate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: SPAAC Reaction for Final PROTAC Synthesis

This protocol outlines the copper-free click chemistry reaction to conjugate the DBCO-functionalized intermediate with an azide-containing POI ligand.

Materials:

  • DBCO-linker-E3 ligase ligand conjugate (from Protocol 1)

  • Azide-functionalized POI ligand

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • In a light-protected vial, dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be performed in the dark to prevent potential light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative RP-HPLC using a suitable gradient of water and acetonitrile, typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Visualizing the Process: Diagrams and Workflows

Chemical Structure of this compound

A simplified representation of the this compound structure.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow linker This compound amide_coupling Amide Coupling (HATU, DIPEA, DMF) linker->amide_coupling e3_ligand Amine-E3 Ligase Ligand e3_ligand->amide_coupling poi_ligand Azide-POI Ligand spaac SPAAC Reaction (DMSO, dark) poi_ligand->spaac intermediate DBCO-Linker-E3 Ligase Conjugate purification1 Purification (Column Chromatography) intermediate->purification1 protac Final PROTAC purification2 Purification (Preparative HPLC) protac->purification2 amide_coupling->intermediate spaac->protac purification1->spaac

The modular workflow for PROTAC synthesis using this compound.

General Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Protein of Interest (POI) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ub_poi Polyubiquitinated POI ternary_complex->ub_poi Polyubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome 26S Proteasome ub_poi->proteasome Recognition proteasome->protac Recycled proteasome->e3_ligase Recycled degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its key features, including a bioorthogonal DBCO group for copper-free click chemistry, a hydrophilic PEG spacer to improve physicochemical properties, and a carboxylic acid handle for robust amide bond formation, enable a modular and efficient approach to PROTAC development. The provided protocols and diagrams serve as a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, ultimately accelerating the discovery of new therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will remain a cornerstone of success.

The Impact of PEGylation on the Hydrophilicity of DBCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of polyethylene (B3416737) glycol (PEG) spacers in modulating the hydrophilicity of dibenzocyclooctyne (DBCO) linkers. The incorporation of PEG chains is a critical strategy in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), to enhance their physicochemical properties and in vivo performance. This document details the underlying principles, presents available data, outlines key experimental protocols, and provides visual workflows to aid in the rational design and evaluation of DBCO-PEG linkers.

The Role of PEG Spacers in DBCO Linkers

Dibenzocyclooctyne (DBCO) is a key functional group in copper-free click chemistry, enabling the efficient and specific conjugation of molecules in biological systems.[1] However, the DBCO moiety itself is inherently hydrophobic. In the context of large biomolecules like antibodies, the attachment of multiple hydrophobic linkers and payloads can lead to aggregation, reduced solubility, and rapid clearance from circulation.[2]

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that is widely used to counteract these challenges.[2][3] When incorporated as a spacer in DBCO linkers, PEG chains impart several crucial advantages:

  • Enhanced Hydrophilicity and Solubility : The repeating ethylene (B1197577) oxide units of PEG are highly hydrophilic, significantly increasing the overall water solubility of the DBCO linker and the resulting bioconjugate.[4][5][6][7] This is particularly important for preventing aggregation when developing ADCs with a high drug-to-antibody ratio (DAR).[2]

  • Improved Pharmacokinetics : The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can increase its hydrodynamic volume and shield it from renal clearance and proteolytic degradation. This leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic.

  • Reduced Immunogenicity : PEGylation can mask potential epitopes on the linker-payload, reducing the likelihood of an immune response against the conjugate.

  • Steric Hindrance and Accessibility : The flexible PEG chain acts as a spacer, physically separating the conjugated molecules. This can minimize steric hindrance, allowing, for example, an antibody to bind to its target antigen without interference from the payload.[8]

The length of the PEG spacer is a critical parameter that can be tuned to optimize these properties. Longer PEG chains generally lead to greater hydrophilicity but may also introduce other effects, such as reduced cell permeability or altered binding kinetics, that need to be empirically evaluated.[9]

Quantitative Data on the Hydrophilicity of DBCO-PEG Linkers

For a commonly used linker, DBCO-PEG4-NHS ester, some physicochemical properties have been calculated and are available in public databases. It is important to note that calculated values, such as XLogP3, are estimations and may differ from experimentally determined values.

PropertyValueSource
Molecular Formula C34H39N3O10[12][13]
Molecular Weight 649.7 g/mol [12][13]
XLogP3 (Calculated) 0.4[12]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform. Soluble in aqueous buffers up to 5.5 mM.[13][14][15]

The positive impact of longer PEG chains on water solubility is consistently noted by suppliers of these reagents for DBCO-PEG8-acid, DBCO-PEG12-acid, and DBCO-PEG24-acid.[4][5][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of ADCs constructed with DBCO-PEG linkers.

Determination of Hydrophilicity (LogP/LogD) by Shake-Flask Method

The partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds) is the gold standard for quantifying hydrophilicity. The shake-flask method is the traditional approach.[13][16][17][18]

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipophilic environment) and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4). The ratio of the concentrations in the two phases gives the partition coefficient.

Materials:

  • DBCO-PEGn-X compound (where X is a terminal functional group)

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[13][19]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.[13]

  • Partitioning: a. In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). b. Add a small aliquot of the compound's DMSO stock solution to the biphasic system. The final concentration of the compound should be within the linear range of the analytical detection method. c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. Place the vial on a shaker at room temperature and shake for at least 2 hours to allow the compound to reach equilibrium between the two phases.[16] e. Let the vial stand undisturbed until the two phases have clearly separated. Centrifugation at a low speed can aid in phase separation.

  • Sampling: a. Carefully withdraw a known volume from the upper n-octanol phase. b. Carefully withdraw a known volume from the lower aqueous phase.

  • Quantification: a. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS). Generate a calibration curve to ensure accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    The LogP (or LogD at a specific pH) is then: LogP = log10(P)

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety.

Principle: This method relies on the Beer-Lambert law and the different UV absorbance maxima of the antibody and the payload.[][21][22][23] The antibody typically has a maximum absorbance at 280 nm, while many cytotoxic payloads have a distinct absorbance maximum at a different wavelength.

Materials:

  • ADC sample

  • Unconjugated antibody (for determining extinction coefficient)

  • Payload molecule (for determining extinction coefficient)

  • Appropriate buffer (e.g., PBS)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients (ε): a. Antibody (Ab): Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the payload's maximum absorbance wavelength (λmax_payload). Calculate ε_Ab,280 and ε_Ab,λmax_payload. b. Payload (Drug): Measure the absorbance of a known concentration of the payload at 280 nm and at its λmax. Calculate ε_Drug,280 and ε_Drug,λmax_payload.

  • Measure ADC Absorbance: a. Dissolve the ADC sample in a suitable buffer. b. Measure the absorbance of the ADC solution at 280 nm (A_280) and at the payload's λmax (A_λmax_payload).

  • Calculate Concentrations: The concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample can be determined by solving the following system of simultaneous equations:[][24]

    A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug) A_λmax_payload = (ε_Ab,λmax_payload * C_Ab) + (ε_Drug,λmax_payload * C_Drug)

  • Calculate DAR: DAR = C_Drug / C_Ab

Principle: HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, ADC species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times from the HIC column.[21][25][26] Species with higher DARs are more hydrophobic and are retained longer on the column.

Materials:

  • ADC sample

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl phase)

  • Mobile Phase A (High salt): e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0[25]

  • Mobile Phase B (Low salt): e.g., 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol (B130326) (v/v)[25]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the bound ADC species using a gradient of increasing Mobile Phase B. A typical gradient might be a linear gradient from 0% to 100% B over 20-30 minutes.[1][25] d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DARs. b. Integrate the peak area for each DAR species (Area_n, where n is the number of drugs).

  • Calculate Average DAR: The average DAR is calculated as a weighted average of the peak areas:[]

    Average DAR = Σ (Area_n * n) / Σ (Area_n)

In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[3][27][28][29][30]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC constructs

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[3] b. Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • ADC Treatment: a. Prepare serial dilutions of the ADC in culture medium. b. Remove the old medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells. c. Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[3]

  • MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well.[3][29] b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] c. Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the development and mechanism of action of ADCs utilizing DBCO-PEG linkers.

General Workflow for ADC Development and Characterization

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Conjugation Synthesis & Conjugation cluster_Characterization Physicochemical Characterization cluster_Evaluation Biological Evaluation Ab_Selection Antibody Selection Linker_Design Linker Design (DBCO-PEGn) Ab_Selection->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Conjugation Bioconjugation Linker_Design->Conjugation Purification Purification (e.g., HIC) Conjugation->Purification DAR_Analysis DAR Analysis (UV/Vis, HIC) Purification->DAR_Analysis Hydrophilicity Hydrophilicity (LogP) Purification->Hydrophilicity Aggregation Aggregation (SEC) Purification->Aggregation InVitro In Vitro Cytotoxicity (MTT) Purification->InVitro InVivo In Vivo Efficacy & PK InVitro->InVivo

Caption: General workflow for ADC development and characterization.

ADC Internalization and Payload Release

ADC_Internalization ADC ADC (Ab-PEG-DBCO-Payload) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload (e.g., MMAE) Lysosome->Payload_Released 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin) Payload_Released->Target 5. Target Engagement

Caption: ADC internalization, trafficking, and payload release mechanism.

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

The Bystander Effect of Membrane-Permeable Payloads

Bystander_Effect cluster_cells Tumor Microenvironment Ag_Positive Antigen-Positive Tumor Cell Payload Released Payload (MMAE) Ag_Positive->Payload Releases Ag_Negative Antigen-Negative Tumor Cell Death2 Cell Death Ag_Negative->Death2 Induces ADC ADC ADC->Ag_Positive Targets Payload->Ag_Negative Diffuses to Death1 Cell Death Payload->Death1 Induces

Caption: The bystander effect in heterogeneous tumors.

References

The Practitioner's Guide to Cyclooctynes: A Technical Comparison of DBCO and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the advent of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has been transformative. This bioorthogonal reaction allows for the efficient and specific covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] At the heart of this technology lies the cyclooctyne (B158145), a strained alkyne whose reactivity is driven by the relief of ring strain upon [3+2] cycloaddition with an azide (B81097).

Dibenzocyclooctyne (DBCO), also known as ADIBO, has emerged as one of the most prominent cyclooctynes due to its high reactivity and stability.[1][3] However, the choice of a cyclooctyne is not a one-size-fits-all decision. Other cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN), Dibenzocyclooctynol (DIBO), and hydrophilic variants like 6,7-dimethoxyazacyclooct-4-yne (DIMAC), offer a distinct set of properties. Selecting the optimal reagent requires a nuanced understanding of the fundamental differences in their reaction kinetics, stability, and physicochemical properties. This guide provides a detailed technical comparison to inform that critical decision.

Core Differences: A Quantitative Comparison

The suitability of a cyclooctyne for a specific application hinges on a trade-off between several key parameters. DBCO is often favored for its rapid reaction kinetics, but alternatives like BCN may be superior in applications demanding smaller size, greater stability in the presence of thiols, or lower hydrophobicity.[2]

Reaction Kinetics

The second-order rate constant (k₂) is the definitive measure of a cyclooctyne's reactivity. DBCO's fused benzene (B151609) rings create significant ring strain, resulting in one of the fastest reaction rates among commonly used cyclooctynes, making it ideal for applications with low reactant concentrations or where rapid conjugation is paramount.[1] Interestingly, while DBCO reacts faster with aliphatic azides, BCN exhibits a significantly higher reaction rate with electron-poor aromatic azides, highlighting the importance of considering the electronic properties of both reaction partners.[2]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
DBCO Benzyl Azide~0.6 - 1.0Various
DBCO Phenyl Azide0.033CH₃CN:H₂O (3:1)
DIBO Benzyl Azide~0.3 - 0.7Various
BCN Benzyl Azide~0.07CH₃CN:H₂O (3:1)
BCN Phenyl Azide0.2CH₃CN:H₂O (3:1)
BARAC Benzyl Azide~3.4Various
DIFO Benzyl Azide0.076Various

Table 1: Comparison of second-order rate constants for various cyclooctynes with model azides. Rates can vary based on specific derivatives, solvent, and temperature.[1][2]

Stability

The integrity of the cyclooctyne linker is critical, especially under complex biological conditions. A significant challenge for strained alkynes is their susceptibility to side reactions with endogenous nucleophiles, particularly thiols found in cysteine residues and glutathione (B108866) (GSH), a common intracellular antioxidant.[4] This "thiol-yne" side reaction can lead to off-target labeling and depletion of the cyclooctyne probe.

Studies have shown that BCN is considerably more stable than DBCO in the presence of GSH.[5][6] DBCO is also unstable in the presence of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP), whereas BCN shows greater stability.[2][5] Under acidic conditions, both linkers have limitations and can be prone to rearrangement or inactivation.[2]

ConditionDBCO StabilityBCN StabilityKey Observation
Glutathione (GSH) Less Stable (t½ ≈ 71 min)More Stable (t½ ≈ 6 h)BCN is significantly more stable in the presence of this common intracellular thiol.[2][5][6]
TCEP Unstable over 24 hoursMore StableBCN is the preferred choice when reducing conditions are necessary.[2][5]
Acidic Conditions Prone to rearrangementLabile, can form inactive speciesBoth cyclooctynes have limited stability in acidic environments.[2]
Aqueous Buffers (PBS) Generally stableGenerally stableDBCO may lose reactivity over extended storage due to oxidation and hydration.[2]

Table 2: Comparative stability of DBCO and BCN under various experimental conditions.

Hydrophilicity and Steric Profile

The inherent hydrophobicity of cyclooctyne scaffolds can lead to challenges such as poor aqueous solubility, sequestration by cell membranes, and non-specific binding to proteins, which can reduce their bioavailable concentration.[7] DBCO, with its dibenzo-fused ring system, is significantly more hydrophobic than the smaller BCN.[1]

To address these limitations, hydrophilic cyclooctynes have been developed. A notable example is 6,7-dimethoxyazacyclooct-4-yne (DIMAC), which incorporates a nitrogen atom into the ring system.[7] This modification improves water solubility and reduces non-specific binding, thereby enhancing the sensitivity of azide detection in cellular environments.[7]

CyclooctyneRelative SizeRelative HydrophobicityKey Physicochemical Property
DBCO LargeHighFused aromatic rings contribute to high hydrophobicity.
BCN SmallModerateSmaller size and lack of aromatic rings reduce hydrophobicity compared to DBCO.[1]
DIMAC ModerateLowHeterocyclic structure enhances polarity and water solubility.[7]

Table 3: Physicochemical properties of DBCO and alternative cyclooctynes.

Visualizing the Chemistry and Workflow

To better understand the processes governing the use of cyclooctynes, the following diagrams illustrate the core reaction, a common side reaction, and a typical experimental workflow.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Cyclooctyne Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide-tagged Biomolecule Azide->Triazole caption Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

Thiol_Yne_Reaction cluster_reactants Reactants cluster_product Side-Product StrainedAlkyne Strained Alkyne (DBCO, BCN) Thioether Thioether Adduct (Off-Target Labeling) StrainedAlkyne->Thioether Thiol-Yne Addition Thiol Thiol (e.g., Cysteine, GSH) Thiol->Thioether caption Figure 2: Undesirable Thiol-Yne Side Reaction.

Figure 2: Undesirable Thiol-Yne Side Reaction.

Kinetic_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare stock solutions: 1. DBCO in DMSO 2. Azide in Buffer (in excess) 3. Buffer Prep2 Set up reaction in cuvette (DBCO + Azide) Prep1->Prep2 Prep3 Set up blank cuvette (Buffer only) Prep1->Prep3 Measure Place cuvettes in UV-Vis Spectrophotometer (Thermostated at 25°C or 37°C) Prep2->Measure Prep3->Measure Record Record absorbance decay at ~310 nm over time (Time-course measurement) Measure->Record Plot Plot ln(Absorbance) vs. Time Record->Plot Calc1 Determine slope of the linear fit. Slope = -k_obs (pseudo-first-order rate) Plot->Calc1 Calc2 Calculate second-order rate constant: k₂ = k_obs / [Azide]₀ Calc1->Calc2 caption Figure 3: Experimental Workflow for Kinetic Analysis using UV-Vis.

Figure 3: Experimental Workflow for Kinetic Analysis using UV-Vis.

Cyclooctyne_Choice n1 Is speed the top priority? n2 Is the environment thiol-rich (e.g., intracellular)? n1->n2 No r1 Use DBCO or BARAC n1->r1 Yes n3 Is non-specific binding a major concern? n2->n3 No r2 Use BCN n2->r2 Yes r4 Consider DIMAC (hydrophilic) n3->r4 Yes r5 DBCO is a good starting point n3->r5 No r3 Consider BCN (smaller, less hydrophobic) caption Figure 4: Decision matrix for selecting the appropriate cyclooctyne.

Figure 4: Decision matrix for selecting the appropriate cyclooctyne.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectrophotometry

This method is particularly effective for chromophoric cyclooctynes like DBCO, which has a characteristic absorbance maximum around 310 nm that disappears upon reaction. The reaction is run under pseudo-first-order conditions where the azide is in large excess.

1. Materials and Reagents:

  • Cyclooctyne of interest (e.g., DBCO-PEG4-acid)

  • Azide reactant (e.g., Benzyl azide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Organic Solvent (e.g., DMSO) for stock solutions

  • Thermostated UV-Vis Spectrophotometer with quartz cuvettes

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the cyclooctyne (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide reactant in the reaction buffer (e.g., 20 mM in PBS). The final concentration should be at least 10-fold higher than the cyclooctyne.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at the λ_max of the cyclooctyne (approx. 308-310 nm for DBCO).

    • Set the instrument to perform a time-course measurement at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Monitoring:

    • In a 1 mL cuvette, add the reaction buffer and the azide stock solution to their final desired concentrations. Allow the solution to equilibrate to the set temperature.

    • Initiate the reaction by adding a small volume of the cyclooctyne stock solution to the cuvette (e.g., 5 µL of 10 mM stock for a final concentration of 50 µM). Mix quickly by pipetting or inverting.

    • Immediately begin recording the absorbance at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • Perform a linear regression on the initial, linear portion of the curve. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).[8]

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide]₀ , where [Azide]₀ is the initial concentration of the azide reactant.[1]

Protocol 2: Stability Assay in the Presence of Glutathione (GSH)

This protocol assesses the stability of a cyclooctyne to thiols by incubating it with GSH and quantifying the remaining cyclooctyne over time using HPLC or a subsequent reaction with an azide reporter.

1. Materials and Reagents:

  • Cyclooctyne of interest (DBCO or BCN derivative)

  • L-Glutathione (GSH)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Reagent (e.g., N-ethylmaleimide, NEM, to cap excess GSH)

  • Azide-fluorophore conjugate (for detection)

  • HPLC system or Plate Reader

2. Procedure:

  • Incubation:

    • Prepare a solution of the cyclooctyne in the reaction buffer at a known concentration (e.g., 100 µM).

    • Prepare a solution of GSH in the reaction buffer at a biologically relevant concentration (e.g., 5 mM).

    • Mix the cyclooctyne and GSH solutions. Prepare a control sample with cyclooctyne in buffer without GSH.

    • Incubate all samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 30 min, 1 h, 2 h, 4 h, 6 h, 24 h), withdraw an aliquot from each reaction and control tube.

  • Quantification (Reporter Method):

    • Immediately add a quenching reagent like NEM to the aliquot to stop the reaction between GSH and any remaining cyclooctyne.

    • Add a large excess of an azide-fluorophore conjugate to the quenched aliquot. Allow the SPAAC reaction to go to completion (e.g., 1 hour for DBCO).

    • Measure the fluorescence intensity of the resulting solution using a plate reader. The fluorescence signal is proportional to the amount of unreacted cyclooctyne remaining at that time point.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining cyclooctyne relative to the t=0 sample.

    • Plot the percentage of remaining cyclooctyne versus time.

    • Determine the half-life (t½), which is the time at which 50% of the initial cyclooctyne has degraded.

Conclusion

The choice between DBCO and other cyclooctynes is a strategic decision that must be guided by the specific demands of the experiment. DBCO's high reaction rate makes it an excellent choice for rapid labeling and applications with dilute reagents.[1] However, its inherent hydrophobicity and lower stability in the presence of biological thiols can be significant drawbacks.[2][6] For intracellular applications, experiments requiring reducing agents, or when smaller, more hydrophilic probes are needed, BCN or custom-synthesized cyclooctynes like DIMAC present superior alternatives.[2][7] By carefully considering the trade-offs between kinetics, stability, and physicochemical properties, researchers can select the optimal cyclooctyne to achieve their scientific goals in the dynamic field of bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Conjugating DBCO-PEG2-C2-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of DBCO-PEG2-C2-acid to molecules containing primary amines (e.g., proteins, peptides, or amino-modified oligonucleotides). This method utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.[1] The dibenzocyclooctyne (DBCO) group is a key component in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1][2] The this compound linker combines the utility of the DBCO group with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1][3]

The carboxylic acid terminus of the linker is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with primary amines on the target molecule to form a stable amide bond.[1] This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates for applications such as targeted drug delivery, antibody-drug conjugates (ADCs), and advanced cellular imaging.[1][4][5]

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][6]

  • Formation of the NHS Ester and Amide Bond: To improve efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester.[1] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological to slightly basic pH to form a stable amide bond, releasing NHS.[1]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes typical molar ratios and reported yields for similar bioconjugation reactions. Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.[1]

ParameterRecommended RangeTypical ValueReported Yield (%)
Molar Ratio (EDC:Acid)1.2:1 to 10:12:168-80%
Molar Ratio (NHS:Acid)1:1 to 5:11.2:170-90%
Molar Ratio (Amine:Acid)1:1 to 10:11.5:1-

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an amine-containing protein (e.g., an antibody).

Materials and Reagents

  • This compound

  • Amine-containing protein (e.g., Antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification[1][7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_linker Dissolve this compound in DMSO/DMF activation Activate this compound with EDC and NHS (15-30 min, RT) prep_linker->activation prep_protein Prepare Protein Solution in Coupling Buffer conjugation Add activated linker to protein (2h RT or overnight 4°C) prep_protein->conjugation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation Add to protein quenching Quench reaction with Tris or Glycine (15-30 min, RT) conjugation->quenching purify Purify conjugate (Size Exclusion Chromatography or Dialysis) quenching->purify analyze Characterize conjugate (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Experimental workflow for conjugating this compound to a primary amine.

Detailed Protocol

1. Reagent Preparation

  • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.[1]

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[1][3]

  • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[7] Buffers should not contain primary amines (e.g., Tris or glycine).[8]

2. Activation of this compound

  • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

  • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[1]

  • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[1][3]

3. Conjugation to the Amine-Containing Protein

  • Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.[1]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

4. Quenching the Reaction

  • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

  • Incubate for 15-30 minutes at room temperature.[1]

5. Purification of the Conjugate

  • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[1][7]

6. Characterization

  • Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation, and use mass spectrometry to determine the degree of labeling.[1] High-performance liquid chromatography (HPLC) can also be used for purification and characterization.[7]

Signaling Pathway Diagram (Reaction Scheme)

reaction_scheme dbco_acid DBCO-PEG2-C2-COOH o_acylisourea O-acylisourea intermediate dbco_acid->o_acylisourea + EDC edc EDC nhs NHS nhs_ester DBCO-PEG2-C2-NHS protein_amine Protein-NH2 final_conjugate DBCO-PEG2-C2-CO-NH-Protein o_acylisourea->nhs_ester + NHS nhs_ester->final_conjugate + Protein-NH2

References

Activation of DBCO-PEG2-C2-acid with EDC and sulfo-NHS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced diagnostic tools, targeted therapeutics, and sophisticated molecular probes. A widely employed strategy for achieving this is the conjugation of functional moieties to proteins, antibodies, or other biomolecules. The DBCO-PEG2-C2-acid linker is a valuable tool in this context, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal carboxylic acid for conjugation to primary amines.

This document provides detailed application notes and protocols for the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS). This two-step, one-pot reaction sequence forms a stable sulfo-NHS ester that can efficiently react with primary amines on target biomolecules to form a stable amide bond. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this linker ideal for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Reaction Mechanism

The activation of this compound with EDC and sulfo-NHS proceeds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]

  • Formation of a Stable sulfo-NHS Ester: This intermediate is susceptible to hydrolysis. The addition of sulfo-NHS intercepts the O-acylisourea intermediate, converting it into a more stable and amine-reactive sulfo-NHS ester.[2][3] This ester is less prone to hydrolysis in aqueous solutions and reacts efficiently with primary amines (e.g., from lysine (B10760008) residues on a protein) to form a stable amide bond, releasing sulfo-NHS as a byproduct.[2][3]

The use of sulfo-NHS is particularly advantageous in aqueous solutions as it increases the stability of the active intermediate, allowing for a more controlled and efficient conjugation reaction.[4]

Reaction_Mechanism cluster_conjugation Conjugation DBCO_acid DBCO-PEG2-C2-COOH O_acylisourea O-acylisourea intermediate (unstable) DBCO_acid->O_acylisourea + EDC EDC O_acylisourea->DBCO_acid Hydrolysis DBCO_NHS_ester DBCO-PEG2-C2-sulfo-NHS ester (amine-reactive) O_acylisourea->DBCO_NHS_ester + Urea_byproduct Urea byproduct O_acylisourea->Urea_byproduct sulfo_NHS sulfo-NHS Conjugate DBCO-PEG2-C2-NH-R (Stable Amide Bond) DBCO_NHS_ester->Conjugate + Amine_molecule Amine-containing molecule (R-NH2) sulfo_NHS_byproduct sulfo-NHS Conjugate->sulfo_NHS_byproduct Experimental_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep activation Activation of This compound reagent_prep->activation purification1 Optional: Purification of Activated Linker activation->purification1 conjugation Conjugation to Amine-containing Molecule activation->conjugation One-pot purification1->conjugation quenching Quenching Reaction conjugation->quenching purification2 Purification of Conjugate quenching->purification2 characterization Characterization purification2->characterization end End characterization->end

References

Application Note & Protocol: Seamless Bioconjugation of DBCO-PEG2-C2-Acid Payloads to Azide-Modified Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the bioconjugation of payloads functionalized with DBCO-PEG2-C2-acid to azide-modified antibodies. This process, leveraging Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a robust and specific method for creating stable antibody conjugates.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction. It facilitates the covalent ligation of a dibenzocyclooctyne (DBCO) group with an azide (B81097) group to form a stable triazole linkage. A key advantage of this method is that it proceeds efficiently at physiological conditions without the need for cytotoxic copper catalysts, making it ideal for bioconjugation in sensitive biological systems[1][2][3][4][5][].

The this compound linker is a heterobifunctional linker. The DBCO moiety enables reaction with an azide-functionalized antibody, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve pharmacokinetic profiles, and the terminal carboxylic acid allows for the pre-attachment of a desired payload (e.g., a small molecule drug, fluorophore, or biotin)[1]. This two-step approach allows for the synthesis of well-defined antibody-drug conjugates (ADCs) or other labeled antibodies with precise control over the conjugation site and stoichiometry[7].

This application note details the protocols for payload attachment to the this compound linker and the subsequent conjugation to an azide-modified antibody.

Experimental Overview & Workflow

The overall process involves three main stages:

  • Activation of this compound and Payload Conjugation: The carboxylic acid of the linker is activated, typically to an N-hydroxysuccinimide (NHS) ester, and then reacted with an amine-containing payload.

  • Preparation of Azide-Modified Antibody: Azide groups are introduced into the antibody at specific sites using enzymatic or chemical methods[1].

  • SPAAC Bioconjugation: The DBCO-functionalized payload is reacted with the azide-modified antibody.

  • Purification and Characterization: The resulting antibody conjugate is purified and characterized to determine purity and the drug-to-antibody ratio (DAR).

G cluster_0 Payload Functionalization cluster_1 Antibody Modification cluster_2 Bioconjugation & Analysis A This compound B NHS/EDC Activation A->B Activate Acid D DBCO-PEG2-C2-Payload B->D Purify C Amine-Containing Payload C->B React H SPAAC Reaction D->H Add to E Native Antibody F Azide Introduction (Enzymatic/Chemical) E->F G Azide-Modified Antibody F->G Purify G->H Add to I Purification (SEC/Affinity Chromatography) H->I J Characterization (SDS-PAGE, MS, UV-Vis) I->J K Final Antibody Conjugate J->K

Figure 1: Experimental workflow for antibody conjugation.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the key steps in the bioconjugation process.

Table 1: Payload Activation and Conjugation Parameters

Parameter Recommended Value Notes
Activation Reagents EDC/Sulfo-NHS For converting carboxylic acid to an amine-reactive NHS ester.
Molar Ratio (Linker:EDC:NHS) 1 : 1.5 : 3 Optimization may be required based on the payload.
Reaction Solvent Anhydrous DMSO or DMF Ensure low moisture to prevent NHS ester hydrolysis.
Activation Time 1-2 hours At room temperature.
Payload Molar Excess 1.5 - 5 fold Relative to the activated linker.
Reaction Time (Payload) 2-4 hours At room temperature.

| Typical Efficiency | > 80% | Dependent on payload reactivity and purity. |

Table 2: SPAAC Reaction Parameters for Antibody Conjugation

Parameter Recommended Value Notes
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4 Avoid buffers containing sodium azide as it will react with the DBCO group[8].
DBCO-Payload Molar Excess 2 - 4 fold[5][8] Relative to the azide-modified antibody. Higher excess can drive the reaction to completion[7].
Antibody Concentration 1 - 10 mg/mL[5] Higher concentrations can increase reaction rates.
Reaction Temperature 4°C to Room Temperature (20-25°C) 4°C is often used for overnight incubations to maintain antibody stability[7][8][9].
Incubation Time 4 - 24 hours[1][7][9] Reaction progress can be monitored by chromatography or mass spectrometry.

| Typical Conjugation Efficiency | > 90% | Highly efficient reaction. |

Detailed Experimental Protocols

Protocol 1: Activation of this compound and Payload Conjugation

This protocol describes the conversion of the terminal carboxylic acid on the this compound linker to an NHS ester, followed by reaction with an amine-containing payload.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing payload

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO.

  • Activation of Linker:

    • In a microcentrifuge tube, mix this compound, EDC, and Sulfo-NHS at a molar ratio of 1:1.5:3.

    • Incubate the mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Payload Conjugation:

    • Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO or reaction buffer).

    • Add a 1.5 to 5-fold molar excess of the payload solution to the activated DBCO-linker mixture.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Add a quenching reagent to a final concentration of 10-20 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Purify the DBCO-functionalized payload using reverse-phase HPLC to remove unreacted payload and linker.

Protocol 2: Bioconjugation of DBCO-Payload to Azide-Modified Antibody

This protocol details the SPAAC reaction between the purified DBCO-functionalized payload and the azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified DBCO-functionalized payload

  • Anhydrous DMSO

  • Purification columns (e.g., size exclusion chromatography, Protein A/G)[]

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is purified and in an azide-free buffer[8]. Concentrate the antibody to 1-10 mg/mL.

  • DBCO-Payload Preparation: Dissolve the purified DBCO-payload in DMSO to create a 10-20 mM stock solution[7].

  • Conjugation Reaction:

    • Add a 2 to 4-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution[5][8]. The final concentration of DMSO in the reaction mixture should ideally be below 20% to maintain antibody integrity[5].

    • Incubate the reaction mixture for 4-24 hours at room temperature or overnight at 4°C with gentle agitation[7][8][9].

  • Purification of Antibody Conjugate:

    • Remove unreacted DBCO-payload and other small molecules using size exclusion chromatography (SEC), spin desalting columns, or dialysis[].

    • For higher purity, affinity chromatography (e.g., Protein A or Protein G) can be used to separate the antibody conjugate from any unconjugated species[].

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a band shift to a higher molecular weight compared to the unconjugated antibody[5].

    • Mass Spectrometry (MS): Use MS to confirm the identity of the conjugate and determine the drug-to-antibody ratio (DAR).

    • UV-Vis Spectroscopy: The DAR can also be estimated by measuring the absorbance of the antibody (at 280 nm) and the payload (if it has a chromophore)[4].

Signaling Pathways and Logical Relationships

G cluster_reaction SPAAC Reaction Mechanism Azide Azide-Modified Antibody R1-N3 Transition Azide->Transition DBCO DBCO-Payload R2-DBCO DBCO->Transition Triazole Stable Triazole Linkage Antibody-Triazole-Payload Transition->Triazole [3+2] Cycloaddition

Figure 2: SPAAC reaction mechanism.

G Start Start: Purified Azide-Antibody & DBCO-Payload Mix Mix Components (PBS, pH 7.4) Start->Mix Incubate Incubate (4-24h, 4°C or RT) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize Unreacted Unreacted DBCO-Payload Purify->Unreacted Remove Result Final Antibody Conjugate Characterize->Result

Figure 3: Logical workflow for the conjugation step.

Conclusion

The use of this compound in conjunction with azide-modified antibodies provides a powerful and reliable method for the site-specific synthesis of antibody conjugates. The copper-free SPAAC reaction is highly efficient and bioorthogonal, ensuring the integrity of the antibody during conjugation[1][3]. The protocols and data presented here offer a comprehensive framework for researchers to successfully produce and characterize high-quality antibody conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for DBCO-PEG2-C2-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG2-C2-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). This linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO group allows for a highly specific and biocompatible conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The hydrophilic PEG2 spacer enhances solubility and reduces aggregation of the resulting conjugate.[1][2][3] The carboxylic acid handle enables the attachment of a variety of amine-containing payloads, such as cytotoxic drugs, through a stable amide bond. This two-step conjugation strategy offers a robust and controlled method for the synthesis of well-defined bioconjugates for targeted therapeutic applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation protocols.

PropertyValueReference
Molecular Formula C26H28N2O6[1]
Molecular Weight 464.5 g/mol [1]
CAS Number 2305845-07-0[4]
Purity Typically >95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Store at -20°C[1]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is instrumental in the two-step synthesis of ADCs. The first step involves the activation of the carboxylic acid and its reaction with an amine-containing payload. The second step is the copper-free click chemistry reaction between the DBCO-functionalized payload and an azide-modified antibody. This approach allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Representative Quantitative Data for ADCs Synthesized with DBCO-PEG Linkers
ParameterRepresentative ValueMethodReference
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC/LC-MS[5]
Conjugation Efficiency >90%SDS-PAGE/LC-MSN/A
Monomer Purity by SEC-HPLC >95%SEC-HPLCN/A
In Vitro Plasma Stability (7 days) >90% ADC remainingLC-MS[6]
In Vitro Cytotoxicity (IC50) 1 - 100 nMCell Viability Assay[7][8]
In Vivo Tumor Growth Inhibition Significant reductionXenograft Model[7][8]

Note: The values presented are illustrative and can vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the amine-containing payload in an appropriate solvent.

    • Freshly prepare 100 mM solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of this compound with 1.5 equivalents of EDC and 1.2 equivalents of NHS in Activation Buffer.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Payload:

    • Add 1 equivalent of the amine-containing payload to the activated this compound mixture.

    • Adjust the reaction volume with Reaction Buffer if necessary.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the DBCO-functionalized payload using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the purified product for storage.

Protocol 2: Antibody Modification with an Azide (B81097) Group

This protocol describes the introduction of azide groups onto an antibody using an azide-PEG-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Azide-PEG-NHS ester

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS, pH 7.4 to a concentration of 5-10 mg/mL.

  • Azide Labeling:

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess azide linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between the DBCO-functionalized payload and the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • DBCO-functionalized payload

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Conjugation Reaction:

    • In a suitable reaction vessel, combine the azide-modified antibody with a 3-5 fold molar excess of the DBCO-functionalized payload in PBS, pH 7.4.

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle agitation.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC or HIC to remove unreacted payload and other impurities.

    • Monitor the purification process by UV absorbance at 280 nm and 309 nm (for the DBCO group).

  • Characterization of the ADC:

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC or LC-MS.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic potential of the synthesized ADC on cancer cell lines.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the antibody)

  • Control cancer cell line (not expressing the antigen)

  • Complete cell culture medium

  • Synthesized ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation ADC Synthesis and Purification cluster_characterization Characterization Payload Amine-containing Payload Activation EDC/NHS Activation Payload->Activation DBCO_Linker This compound DBCO_Linker->Activation DBCO_Payload DBCO-functionalized Payload Activation->DBCO_Payload SPAAC SPAAC Reaction (Copper-free Click) DBCO_Payload->SPAAC Antibody Monoclonal Antibody Azide_Antibody Azide-modified Antibody Antibody->Azide_Antibody NHS Ester Reaction Azide_Linker Azide-PEG-NHS Azide_Linker->Azide_Antibody Azide_Antibody->SPAAC Crude_ADC Crude ADC SPAAC->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Analysis (HIC/LC-MS) Final_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Final_ADC->Purity_Analysis Integrity_Analysis Integrity (SDS-PAGE) Final_ADC->Integrity_Analysis

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway for Tubulin Inhibitor Payloads (e.g., MMAE)

Tubulin_Inhibitor_Pathway ADC ADC (e.g., MMAE payload) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release MMAE Free MMAE Payload_Release->MMAE Tubulin Tubulin Dimer MMAE->Tubulin Inhibition of Polymerization Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting ADC payloads.[9][10][11]

Signaling Pathway for Topoisomerase I Inhibitor Payloads (e.g., SN-38)

Topoisomerase_Inhibitor_Pathway ADC ADC (e.g., SN-38 payload) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release SN38 Free SN-38 Payload_Release->SN38 Nucleus Nucleus SN38->Nucleus Top1_DNA_Complex Topoisomerase I-DNA Complex SN38->Top1_DNA_Complex Stabilization DNA_Replication DNA Replication Top1_DNA_Complex->DNA_Replication Inhibition of Re-ligation DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Intercalating_Pathway ADC ADC (e.g., Doxorubicin payload) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Doxorubicin Free Doxorubicin Payload_Release->Doxorubicin Nucleus Nucleus Doxorubicin->Nucleus DNA DNA Doxorubicin->DNA Intercalation Top2_Inhibition Topoisomerase II Inhibition Doxorubicin->Top2_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation DNA_Damage DNA Damage & Apoptosis DNA_Intercalation->DNA_Damage Top2_Inhibition->DNA_Damage ROS_Generation->DNA_Damage

References

Preparation of DBCO-PEG2-C2-acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of DBCO-PEG2-C2-acid stock solutions, a critical step for its successful application in bioconjugation, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO moiety allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules.[2][3] The PEG spacer enhances hydrophilicity and can reduce aggregation of the resulting conjugate.[4] The carboxylic acid provides a handle for conjugation to amine-containing molecules through the formation of a stable amide bond.

Quantitative Data Summary

For consistent and reproducible results, proper handling and storage of this compound and its stock solutions are crucial. The following table summarizes key quantitative data for the storage of the compound in both pure form and as a stock solution.

ParameterConditionDuration
Storage of Pure Compound -20°CUp to 3 years
4°CUp to 2 years
Storage of Stock Solution -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic molecules.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound to achieve the desired concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly to aid dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be applied.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 1 weigh Weigh Desired Amount equilibrate->weigh 2 add_solvent Add Anhydrous DMSO weigh->add_solvent 3 mix Vortex to Dissolve (Optional: Sonicate) add_solvent->mix 4 aliquot Aliquot into Single-Use Tubes mix->aliquot 5 store Store at -20°C or -80°C aliquot->store 6 end End store->end

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: General Workflow for Antibody Conjugation using this compound

This protocol outlines a general two-stage workflow for conjugating an azide-modified payload to an antibody using the this compound linker.

Stage 1: Antibody Modification with this compound

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting this compound with a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMF or DMSO.[4]

  • Antibody Reaction: The activated DBCO-PEG4-NHS ester is then added to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4).[4] A 10-20 fold molar excess of the NHS ester is typically used.[4] The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of the antibody.[4]

  • Incubation: The reaction mixture is incubated at room temperature for 1-2 hours or overnight at 4°C.

  • Purification: The resulting DBCO-functionalized antibody is purified from the excess linker and byproducts using methods such as size-exclusion chromatography (SEC).

Stage 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

  • Reaction Setup: The DBCO-modified antibody is mixed with an azide-functionalized payload in a suitable buffer.

  • Incubation: The reaction is incubated at room temperature for 2-4 hours to allow the SPAAC reaction to proceed.[6]

  • Purification: The final antibody-drug conjugate (ADC) is purified from any unconjugated payload using techniques like SEC or hydrophobic interaction chromatography (HIC).[6]

G cluster_adc_synthesis General Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Payload Conjugation (SPAAC) activate_linker Activate this compound (e.g., to NHS ester) react_antibody React Activated Linker with Antibody activate_linker->react_antibody 1 purify_dbco_ab Purify DBCO-functionalized Antibody react_antibody->purify_dbco_ab 2 mix_payload Mix DBCO-Antibody with Azide-Payload purify_dbco_ab->mix_payload 3 incubate_spaac Incubate for SPAAC Reaction mix_payload->incubate_spaac 4 purify_adc Purify Final ADC incubate_spaac->purify_adc 5 end_node Final ADC purify_adc->end_node start_node Start start_node->activate_linker

Caption: Workflow for ADC synthesis using this compound.

References

Application Notes and Protocols: DBCO-PEG2-C2-acid for Peptide and Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG2-C2-acid is a bifunctional linker that plays a crucial role in modern bioconjugation. It incorporates a dibenzocyclooctyne (DBCO) group, a key component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][] This reagent features a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to biomolecules.[4]

The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a peptide or an amine-modified oligonucleotide, forming a stable amide bond.[4] The incorporated DBCO group can then specifically and efficiently react with an azide-functionalized molecule in a biological environment without the need for a cytotoxic copper catalyst.[2][][5] This bioorthogonal nature makes this compound an ideal tool for creating well-defined bioconjugates for a variety of applications, including antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.[1][6][7]

Core Advantages of DBCO-Mediated Bioconjugation

  • Biocompatibility: The absence of a copper catalyst makes the reaction suitable for live cells and in vivo applications.[2][][8]

  • High Specificity and Bioorthogonality: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups found in biological systems.[2][8]

  • Favorable Reaction Kinetics: The inherent ring strain of the DBCO moiety leads to fast and efficient cycloaddition with azides.[8]

  • Stability: Both the DBCO and the resulting triazole linkage are stable under physiological conditions.[2]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Modified Peptide

This protocol describes the in situ activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a peptide containing a primary amine (e.g., the N-terminal alpha-amine or a lysine (B10760008) side chain).

Materials:

  • This compound

  • Amine-modified peptide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[9][10]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve the amine-modified peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, mix a 10-20% molar excess of EDC and NHS with the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the DBCO-PEG2-C2-NHS ester.

  • Conjugation to Peptide:

    • Add a 10-20 fold molar excess of the activated DBCO-PEG2-C2-NHS ester solution to the peptide solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the DBCO-labeled peptide from excess reagents and unconjugated peptide using reverse-phase HPLC.

    • Monitor the elution profile at 280 nm (for the peptide) and 309 nm (for the DBCO group). The DBCO-conjugated peptide will have a longer retention time than the unmodified peptide.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Determine the concentration of the DBCO-labeled peptide by measuring its absorbance at 280 nm.

Protocol 2: Conjugation of this compound to an Amine-Modified Oligonucleotide

This protocol outlines the procedure for labeling an oligonucleotide containing a 5' or 3' primary amine modification.

Materials:

  • This compound

  • Amine-modified oligonucleotide

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5

  • Purification equipment (e.g., Reverse-Phase HPLC or desalting columns)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[11]

  • Activation of this compound:

    • Activate the this compound with EDC and NHS as described in Protocol 1.

  • Conjugation to Oligonucleotide:

    • Add a 20-50 fold molar excess of the activated DBCO-PEG2-C2-NHS ester to the oligonucleotide solution.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted DBCO reagent and byproducts. For high purity, reverse-phase HPLC is recommended.[11] The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.

    • Alternatively, for rapid cleanup, use a desalting spin column.

  • Characterization:

    • Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm.[11]

    • Confirm successful conjugation by mass spectrometry.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between a DBCO-labeled biomolecule (peptide or oligonucleotide) and an azide-containing molecule.

Materials:

  • Purified DBCO-labeled peptide or oligonucleotide

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-labeled biomolecule and the azide-containing molecule in the Reaction Buffer.

    • Mix the components, typically using a 1.5 to 4-fold molar excess of the azide-containing molecule relative to the DBCO-labeled biomolecule.[2][12]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[2][12] Reaction times can be optimized depending on the specific reactants.

  • Analysis and Purification:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC). A successful conjugation will result in a product with a higher molecular weight.[2]

    • Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess azide-containing reagent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC26H28N2O6[4]
Molecular Weight464.5 g/mol [4]
Purity>95%[4]
SolubilityDMSO, DMF, DCM[4]
Storage-20°C[4]

Table 2: Typical Reaction Parameters for this compound Conjugation

ParameterPeptide ConjugationOligonucleotide Conjugation
Molar Excess of Activated DBCO Reagent 10-20 fold20-50 fold
Reaction pH 7.2 - 7.58.0 - 8.5
Reaction Time 2-4 hours at RT or overnight at 4°C4-12 hours at RT or overnight at 4°C
Purification Method Reverse-Phase HPLCReverse-Phase HPLC, Desalting Column

Table 3: Characterization of DBCO-Conjugated Biomolecules

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Quantify Degree of Labeling (DOL)Absorbance peak at ~309 nm confirms DBCO presence.
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirm Conjugation and PurityMass shift corresponding to the addition of the DBCO-PEG2-C2 moiety.
SDS-PAGE (for peptides/proteins) Assess ConjugationShift in molecular weight of the conjugated product.[1]
Reverse-Phase HPLC Assess Purity and ConjugationIncreased retention time of the more hydrophobic DBCO-conjugated molecule.[1][11]

Visualizations

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Chemistry DBCO_acid This compound DBCO_NHS DBCO-PEG2-C2-NHS Ester DBCO_acid->DBCO_NHS Activation EDC_NHS EDC / NHS Biomolecule Amine-Modified Peptide or Oligonucleotide DBCO_NHS->Biomolecule DBCO_Biomolecule DBCO-Labeled Biomolecule Biomolecule->DBCO_Biomolecule Amide Bond Formation Azide Azide-Modified Molecule DBCO_Biomolecule->Azide Final_Conjugate Final Bioconjugate Azide->Final_Conjugate SPAAC Reaction

Caption: Workflow for biomolecule modification using this compound.

start Start: Amine-Modified Biomolecule reagent_prep Prepare Reagent Stock Solutions (DBCO-acid, EDC, NHS) start->reagent_prep activation Activate this compound with EDC/NHS reagent_prep->activation conjugation Conjugate to Biomolecule (2-12h, RT or 4°C) activation->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify DBCO-Biomolecule (HPLC or Desalting) quenching->purification characterization Characterize Product (MS, UV-Vis) purification->characterization click_reaction Perform SPAAC Reaction with Azide-Molecule characterization->click_reaction final_purification Purify Final Conjugate click_reaction->final_purification end End: Purified Bioconjugate final_purification->end

Caption: Experimental workflow from activation to final bioconjugate.

References

Creating Fluorescent Probes with DBCO-PEG2-C2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of molecular biology and drug development, the precise labeling and tracking of biomolecules are paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for these applications. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," is notable for its high specificity and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2]

This document provides detailed application notes and protocols for the creation of fluorescent probes using DBCO-PEG2-C2-acid, a heterobifunctional linker. This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a carboxylic acid for conjugation to amine-containing molecules like fluorescent dyes.[3][4] The protocols outlined below will guide researchers through the two-step process of first activating the carboxylic acid of this compound and then conjugating it to an amine-modified fluorophore to generate a fluorescent probe ready for labeling azide-modified biomolecules.

Data Presentation

The efficiency of the conjugation and subsequent click chemistry reaction is influenced by several factors. The following table summarizes key quantitative data for these processes.

ParameterValueNotes
Activation of this compound
Activating AgentsEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHSEDC activates the carboxylic acid, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate.[5][6]
Molar Ratio (DBCO-acid:EDC:NHS)1 : 2-5 : 1.2-2An excess of EDC and NHS is used to drive the activation reaction to completion.[5]
Activation Buffer pH4.5 - 7.2The activation reaction is most efficient in this pH range.[6]
Activation Time15 - 30 minutesAt room temperature.[5]
Conjugation to Amine-Fluorophore
Molar Excess of Activated DBCO1.5 to 10-fold molar excess to the amine-fluorophoreThe optimal ratio should be determined empirically.[5]
Reaction Buffer pH7.0 - 9.0The reaction of the NHS ester with a primary amine is most efficient at a slightly basic pH.[7]
Reaction Time2 hours at room temperature or overnight at 4°CLonger incubation times may improve yield.[5]
Copper-Free Click Reaction (DBCO-Probe with Azide-Target)
Molar Excess of DBCO-Probe1.5 - 3.0 molar equivalents to the azide-containing moleculeThe ratio can be inverted if the azide-modified molecule is limiting.[8]
Reaction Time2 - 12 hoursCan be performed at room temperature or 4°C.[9]
Stability of DBCOLoses 3-5% reactivity over 4 weeks at 4°C or -20°CAvoid long-term storage in azide- and thiol-containing buffers.[8]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[5]

  • Reaction vials

  • Nitrogen or argon gas

Procedure:

  • Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • In a reaction vial under an inert atmosphere (nitrogen or argon), add the desired amount of this compound solution.

  • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound to the reaction vial.[5]

  • Vortex the mixture briefly to ensure thorough mixing.

  • Incubate the reaction for 15-30 minutes at room temperature.[5]

  • The resulting solution containing the activated DBCO-PEG2-C2-NHS ester is now ready for conjugation to an amine-containing molecule. Proceed immediately to Protocol 2.

Protocol 2: Conjugation of Activated this compound to an Amine-Modified Fluorophore

This protocol details the reaction of the DBCO-PEG2-C2-NHS ester with a primary amine on a fluorescent dye.

Materials:

  • Activated DBCO-PEG2-C2-NHS ester solution (from Protocol 1)

  • Amine-modified fluorescent dye

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another non-amine buffer at pH 7.0-9.0.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment (e.g., size-exclusion chromatography column, HPLC)

Procedure:

  • Dissolve the amine-modified fluorescent dye in Coupling Buffer at a suitable concentration.

  • Add the freshly prepared activated DBCO-PEG2-C2-NHS ester solution to the fluorescent dye solution. A 1.5 to 10-fold molar excess of the activated linker to the dye is a recommended starting point, though this should be optimized.[5]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[5]

  • Purify the DBCO-functionalized fluorescent probe to remove excess reagents and byproducts. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or reverse-phase high-performance liquid chromatography (HPLC).[2][7] For HPLC purification, the DBCO-conjugated fluorophore will typically have a longer retention time.[7]

  • Characterize the purified fluorescent probe. The concentration can be determined by measuring the absorbance at the respective wavelengths for the fluorophore and the DBCO group (around 309 nm).[8] Mass spectrometry can be used to confirm successful conjugation.

Visualizations

experimental_workflow cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_purification Purification & Analysis dbco_acid This compound activated_dbco Activated DBCO-NHS Ester dbco_acid->activated_dbco 15-30 min, RT edc_nhs EDC/NHS in Activation Buffer (pH 5.5) edc_nhs->activated_dbco conjugated_probe DBCO-Fluorescent Probe activated_dbco->conjugated_probe amine_dye Amine-Modified Fluorophore in Coupling Buffer (pH 7.4) amine_dye->conjugated_probe 2h RT or O/N 4°C purification Purification (HPLC/SEC) conjugated_probe->purification analysis Characterization (Absorbance, MS) purification->analysis

Caption: Experimental workflow for creating a fluorescent probe.

Application Example: Labeling Proteins in a Signaling Pathway

Fluorescent probes created with this compound can be used to label and visualize azide-modified proteins in various cellular processes. For example, in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key pathway in cell proliferation, differentiation, and survival, a protein of interest could be metabolically labeled with an azide-containing amino acid. The DBCO-functionalized fluorescent probe can then be introduced to specifically label and visualize the protein, allowing for the study of its localization and dynamics within the signaling pathway.

mapk_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Phosphorylates cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response Regulates

Caption: Simplified MAPK signaling pathway.

References

Application Notes and Protocols for Optimal Conjugation of DBCO-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the use of DBCO-PEG2-C2-acid in bioconjugation. This versatile bifunctional linker allows for a two-step conjugation strategy: (1) covalent attachment to amine-containing molecules via its carboxylic acid group, and (2) subsequent copper-free click chemistry with azide-modified molecules through its dibenzocyclooctyne (DBCO) moiety.

Overview of Conjugation Chemistries

This compound offers two primary modes of conjugation, enabling the creation of complex bioconjugates such as antibody-drug conjugates (ADCs).

  • Amine Conjugation via EDC/NHS Chemistry: The terminal carboxylic acid can be activated in situ using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS ester is a semi-stable intermediate that readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This process is typically carried out in a one-pot, two-step reaction.[1]

  • Copper-Free Click Chemistry (SPAAC): The DBCO group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[2][3]

The following diagram illustrates the overall workflow for creating a bioconjugate using this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) DBCO_acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_acid->Activated_DBCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Molecule DBCO-functionalized Molecule Activated_DBCO->DBCO_Molecule Amine Coupling Amine_Molecule Amine-containing Molecule (e.g., Antibody) Amine_Molecule->DBCO_Molecule Final_Conjugate Final Bioconjugate DBCO_Molecule->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-functionalized Molecule (e.g., Drug) Azide_Molecule->Final_Conjugate G A Prepare Reagents (DBCO-acid, EDC, NHS, Protein) B In Situ Activation (DBCO-acid + EDC/NHS in Activation Buffer) A->B 15-30 min RT C Conjugation (Add activated DBCO-linker to protein solution) B->C Immediately D Quench Reaction (Add Tris or Glycine) C->D 2h RT or overnight 4°C E Purification (Size-Exclusion Chromatography or Dialysis) D->E 15-30 min RT F Characterization (SDS-PAGE, Mass Spec.) E->F G DBCO_Acid DBCO-PEG2-C2-COOH Acylisourea O-Acylisourea Intermediate DBCO_Acid->Acylisourea + EDC EDC EDC->Acylisourea NHS NHS Amine R-NH₂ NHS_Ester DBCO-PEG2-C2-NHS Acylisourea->NHS_Ester + NHS Amide_Product DBCO-PEG2-C2-CONH-R NHS_Ester->Amide_Product + R-NH₂

References

Troubleshooting & Optimization

Technical Support Center: DBCO-PEG2-C2-Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG2-C2-acid and its applications in copper-free click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to slow reaction kinetics and to provide clear, actionable guidance for optimizing your experiments.

Troubleshooting Guide: Enhancing Reaction Speed

This section addresses common problems encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving this compound.

Q1: My SPAAC reaction with this compound is very slow or showing low yield. What are the primary factors I should investigate?

Slow reaction kinetics can be attributed to several factors ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. Key areas to examine include:

  • Activation of this compound: The carboxylic acid on your this compound needs to be activated (e.g., to an NHS ester) to react with amine-containing molecules. Incomplete activation will result in a low concentration of reactive DBCO reagent.

  • Reactant Concentration: The rate of a bimolecular reaction like SPAAC is dependent on the concentration of both the DBCO-linker and the azide-containing molecule. Low concentrations will inherently lead to slower kinetics.

  • Reaction Buffer and pH: The choice of buffer and its pH can significantly impact the reaction rate.[1][2][3]

  • Temperature: Higher temperatures generally accelerate reaction rates.[4][5]

  • Solvent: The presence of organic co-solvents can influence the solubility of reactants and thereby affect the reaction speed.

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or DBCO moiety can impede the reaction.[3][6]

  • Reagent Quality and Stability: Ensure your this compound and azide-containing molecule have not degraded. DBCO compounds can be sensitive to prolonged storage and certain conditions.[6][7][8]

Q2: How can I optimize the activation of this compound to an NHS ester?

Efficient activation is crucial. If you are performing a two-step conjugation, ensure the activation of the carboxylic acid is complete.

  • Reagents: Use fresh, high-quality EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS.[9]

  • Solvent: Perform the activation in a dry, water-miscible organic solvent like DMSO or DMF.[4]

  • Stoichiometry: Use a molar excess of EDC and NHS relative to the this compound. A common starting point is a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.[9]

  • Reaction Time: Allow the activation reaction to proceed for at least 15-30 minutes at room temperature before adding it to your amine-containing molecule.[9]

Q3: What are the optimal buffer and pH conditions for the SPAAC reaction itself?

The reaction environment is a critical determinant of kinetics.

  • Buffer Selection: Studies have shown that buffer composition can influence SPAAC reaction rates. For instance, HEPES buffer at pH 7 has been observed to yield higher reaction rates compared to PBS at the same pH.[1][2][3][6] Other suitable buffers include borate (B1201080) and carbonate/bicarbonate buffers.[4]

  • pH: A pH range of 7-9 is generally recommended for SPAAC reactions.[4] Higher pH values within this range can sometimes increase reaction rates.[1][2] However, the stability of your biomolecules at higher pH should be considered.

  • Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris, glycine) or azides, as these will react with your DBCO reagent.[4][10]

Q4: Can I increase the temperature to speed up my reaction?

Yes, increasing the temperature is a common strategy to enhance reaction rates.

  • Temperature Range: SPAAC reactions are effective across a range of temperatures, typically from 4°C to 37°C.[4][5]

  • Optimization: If your biomolecules are stable at higher temperatures, running the reaction at 25°C or 37°C can significantly reduce the required reaction time compared to 4°C.[4][5][11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of DBCO-reagent to azide-containing molecule?

A molar excess of one reactant is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[4][5] If the azide-modified molecule is more precious, this ratio can be inverted.[5] For some applications, a higher molar excess (up to 10-fold) may be beneficial.[5]

Q2: How long should I let the reaction run?

Typical reaction times range from 2 to 12 hours at room temperature.[5][12][13] However, for dilute samples or less reactive partners, extending the incubation time to 24 hours or longer may improve the yield.[4][5] Reactions performed at 4°C will generally require longer incubation times, often overnight.[5][11]

Q3: My DBCO-reagent is not very soluble in aqueous buffers. How should I handle this?

It is common to first dissolve the DBCO reagent in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture containing the azide-modified biomolecule.[4][5][10] It is important to keep the final concentration of the organic co-solvent low (typically below 20%) to avoid denaturation and precipitation of proteins.[4][5][12]

Q4: How does the PEG linker in this compound affect the reaction?

The PEG linker offers several advantages. It increases the hydrophilicity and solubility of the DBCO moiety in aqueous buffers.[4][14][15] Furthermore, the PEG spacer can reduce steric hindrance by increasing the distance between the DBCO group and the molecule it is attached to, which can lead to an increase in reaction rates.[1][2][3]

Q5: How can I monitor the progress of my reaction?

The DBCO group has a characteristic UV absorbance at approximately 310 nm.[8][12] The progress of the reaction can be monitored by observing the decay of this absorbance over time using UV-Vis spectroscopy.[16] Alternatively, techniques like SDS-PAGE can be used to observe the formation of a higher molecular weight conjugate.[12]

Quantitative Data Summary

The rate of SPAAC reactions is typically described by second-order rate constants (M⁻¹s⁻¹). The following table summarizes reported rate constants under various conditions to provide a quantitative perspective.

CyclooctyneAzide PartnerBuffer (pH)Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)Reference
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)250.85[1]
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)251.22[1]
sulfo DBCO-amine3-azido-L-alaninePBS (7)250.32[1]
sulfo DBCO-amine3-azido-L-alanineHEPES (7)250.55[1]
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPESN/A0.37[1]
DBCO-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPESN/A0.18[1]

Note: This table provides examples and direct comparison may be limited due to variations in experimental setups.

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-PEG2-C2-NHS ester

This protocol describes the activation of the terminal carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Allow EDC and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.[9]

    • Vortex briefly to mix.

    • Incubate for 15-30 minutes at room temperature.[9]

  • Conjugation:

    • Immediately add the activated DBCO-NHS ester solution to your amine-containing protein or molecule in a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: General Procedure for SPAAC Conjugation

This protocol outlines a general workflow for the copper-free click reaction between a DBCO-activated molecule and an azide-containing molecule.

  • Reagent Preparation:

    • Prepare the azide-containing sample in a reaction buffer such as PBS or HEPES at a pH between 7 and 8.[6]

    • Prepare the DBCO-activated molecule. If it was activated in a separate step (like Protocol 1), it can be added directly. If it is a commercially available DBCO-NHS ester, dissolve it in DMSO or DMF to create a stock solution immediately before use.[10]

  • Reaction Setup:

    • Combine the DBCO-activated molecule and the azide-containing molecule in a microcentrifuge tube.

    • A common molar ratio is 1.5 to 3 equivalents of the DBCO-reagent to 1 equivalent of the azide-containing molecule.[4][5]

    • If a co-solvent was used, ensure the final concentration is below 20% to maintain protein stability.[4][5]

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 37°C for potentially faster kinetics.[4][5][11] Alternatively, incubate at 4°C overnight.[5][11]

  • Purification:

    • Purify the resulting conjugate using standard methods such as size exclusion chromatography (e.g., desalting column), dialysis, or HPLC to remove excess unreacted reagents.

Visual Guides

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: SPAAC Conjugation cluster_purification Step 3: Purification reagents This compound + EDC + NHS in DMSO/DMF activation Incubate 15-30 min at Room Temp reagents->activation Mix mixing Combine Activated DBCO and Azide-Molecule activation->mixing Add to Biomolecule azide_molecule Azide-containing Biomolecule in Buffer (pH 7-8) azide_molecule->mixing incubation Incubate 4-12h at RT or overnight at 4°C mixing->incubation purify Purify Conjugate (e.g., SEC, Dialysis) incubation->purify

Caption: A generalized workflow for the two-step conjugation using this compound.

troubleshooting_logic start Slow Reaction? check_conc Increase Reactant Concentration start->check_conc Yes check_temp Increase Temperature (e.g., 25°C or 37°C) check_conc->check_temp check_buffer Optimize Buffer & pH (HEPES, pH 7-8) check_temp->check_buffer check_time Increase Incubation Time (up to 24h) check_buffer->check_time check_activation Verify DBCO-acid Activation Step check_time->check_activation

Caption: A logical troubleshooting flowchart for slow this compound reactions.

References

troubleshooting low yields in DBCO-PEG2-C2-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in DBCO-PEG2-C2-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: Low or No Conjugation Yield

Q1: My final conjugate yield is significantly lower than expected. What are the primary causes?

Low conjugation yield is a frequent issue that can stem from several factors throughout the two-stage conjugation process. The overall efficiency depends on both the initial activation of the this compound and the subsequent reaction with your amine-containing molecule.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The first step, activating the terminal carboxylic acid of the DBCO-linker with EDC and NHS, is critical.

    • Suboptimal pH: The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-6.0.[1] Ensure your activation buffer (e.g., MES) is within this range.

    • Hydrolyzed Reagents: EDC and especially NHS esters are moisture-sensitive.[2] Always use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][4]

    • Insufficient Molar Excess: A 1.5 to 2-fold molar excess of EDC and NHS relative to the this compound is recommended to drive the activation reaction.[5]

  • Ineffective Amine Coupling: The second step involves the reaction of the activated DBCO-linker with a primary amine on your target molecule.

    • Suboptimal pH: The reaction of an NHS-activated ester with a primary amine is most efficient at a pH of 7.2-8.5.[1][6][7] Ensure your conjugation buffer (e.g., PBS, HEPES, Borate) is within this range.[3]

    • Competing Reactions: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated DBCO-linker, significantly reducing your yield.[2] Always use amine-free buffers for the conjugation step.

    • Hydrolysis of Activated Linker: The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers. This is a competing reaction that deactivates the linker.[6] Therefore, the activated DBCO-linker solution should be used immediately after preparation.[5]

  • Reagent Instability & Storage:

    • DBCO Moiety Degradation: The DBCO group can degrade over time, especially with prolonged storage in solution or exposure to strong oxidizing agents.[5] DBCO-functionalized molecules may show a decrease in reactivity over a month when stored at -20°C.[5]

    • Improper Storage: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but should be aliquoted to avoid repeated freeze-thaw cycles.[8]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the DBCO-linker to your target molecule can result in low yields. A molar excess of 5 to 10 of the DBCO-linker over the antibody/protein is often optimal.[9][10] Ratios above this can lead to precipitation and a lower reaction yield.[9][10]

Issue: Protein Aggregation or Precipitation

Q2: I'm observing precipitation or aggregation of my protein after adding the DBCO-linker. Why is this happening and how can I prevent it?

Protein aggregation is a common problem, often driven by the hydrophobicity of the DBCO group and other reaction parameters.

Potential Causes & Solutions:

  • Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic. Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can lead to intermolecular interactions and aggregation.

  • High Molar Excess of Reagent: Using a large molar excess of the DBCO-linker can lead to excessive modification of the protein surface, increasing hydrophobicity and causing aggregation.[9][10] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[9][10]

    • Optimization: Start with a lower molar excess of the DBCO-linker (e.g., 5-10 fold) and empirically determine the optimal ratio for your specific protein.[9][10]

  • Suboptimal Buffer Conditions: If the reaction buffer's pH is close to the protein's isoelectric point (pI), it can lead to instability and aggregation. Ensure the buffer pH maintains the stability of your target protein.

  • High Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation. If you observe this issue, try reducing the protein concentration.

  • Reaction Temperature: Running the reaction at room temperature for a shorter duration (e.g., 30-60 minutes) is common.[3][11] However, if aggregation occurs, performing the reaction at 4°C for a longer period (e.g., 2-4 hours or overnight) can improve protein stability.[3][5][12]

Issue: Difficulty in Purification and Characterization

Q3: How do I effectively purify my conjugate and confirm a successful reaction?

A heterogeneous reaction mixture containing unreacted protein, excess DBCO-linker, and byproducts is common.[13] Effective purification is key to obtaining a pure conjugate.

Purification Methods:

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated conjugate from smaller, unreacted linkers and byproducts.

  • Ion Exchange Chromatography (IEX): The attachment of the DBCO-PEG linker can alter the surface charge of the protein, allowing for separation of conjugated, partially conjugated, and unconjugated species.[10]

  • Hydrophobic Interaction Chromatography (HIC): The hydrophobic DBCO group increases the protein's surface hydrophobicity, enabling separation from the unconjugated protein.

  • Reverse Phase Chromatography (RP-HPLC): Often used for analytical scale separation and can be effective for purifying peptides and small proteins.

  • Dialysis or Ultrafiltration/Diafiltration: Useful for removing small molecule impurities like excess linker and quenching reagents.[4][10]

Characterization and Yield Determination:

  • UV-Vis Spectroscopy: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5][11][12]

    • Formula for DOL: DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO)

      • ε_protein: Molar extinction coefficient of the protein at 280 nm.

      • ε_DBCO: Molar extinction coefficient of DBCO at ~309 nm (approx. 12,000 M⁻¹cm⁻¹).[11]

      • CF: Correction factor for DBCO absorbance at 280 nm.

  • SDS-PAGE: A successful conjugation should result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.[4]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and showing the distribution of different species.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for this compound conjugation to amine-containing proteins. Note that these are starting points, and optimization is often required for specific applications.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterStage 1: Acid ActivationStage 2: Amine Coupling
Reagents This compound, EDC, NHSActivated DBCO-linker, Amine-molecule
Molar Ratio (Linker:Amine) N/A5:1 to 20:1 (Linker:Protein)[3]
Molar Ratio (EDC:NHS:Acid) 1.5-2 : 1.5-2 : 1N/A
pH 4.5 - 6.0[1][6]7.2 - 8.5[1][6]
Buffer MES (Amine-free)[5]PBS, HEPES, Borate (Amine-free)[3]
Temperature Room Temperature4°C to Room Temperature[3]
Incubation Time 15 - 30 minutes[5]30 minutes to 4 hours[3]
Solvent for DBCO-linker Anhydrous DMSO or DMF[3][5]Anhydrous DMSO or DMF[3][5]

Table 2: Troubleshooting Guide for Low Conjugation Yield

ObservationPossible CauseRecommended ActionExpected Outcome
Low DOL Inefficient activation of DBCO-acidUse fresh EDC/NHS; ensure activation pH is 4.5-6.0.[1][6]Increased formation of active NHS-ester
Low DOL Hydrolysis of activated DBCO-linkerUse activated linker immediately; ensure conjugation pH is 7.2-8.5.[1][5][6]Increased reaction with target amine
Low DOL Competing amines in bufferUse amine-free buffers (e.g., PBS, MES, HEPES).[2]DBCO-linker reacts specifically with target
Precipitation High molar excess of DBCO-linkerReduce molar excess to 5-10 fold.[9][10]Minimized protein aggregation
Precipitation High protein concentrationReduce protein concentration.Improved protein solubility
No reaction Degraded DBCO-linkerUse fresh reagent stored properly at -20°C.[5]Restored reactivity of the DBCO group

Experimental Protocols

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines the two-step, one-pot method for conjugating this compound to a protein (e.g., an antibody) via its primary amine groups.

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[5]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of this compound: Dissolve the linker in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]

  • Activate the carboxylic acid:

    • In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of freshly prepared EDC and NHS relative to the DBCO-linker.[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

  • Prepare the protein:

    • If necessary, exchange the buffer of the protein solution to the Conjugation Buffer using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.[3]

  • Conjugate DBCO-linker to the protein:

    • Immediately add the activated DBCO-linker solution to the protein solution.[5]

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quench the reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.[3][5]

  • Purify the DBCO-conjugated protein:

    • Remove the excess linker and reaction byproducts using a desalting column or another appropriate purification method (e.g., SEC, IEX).[5]

Visualizations

Diagram 1: Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_linker Prepare this compound in anhydrous DMSO/DMF activation Activate DBCO-linker with EDC/NHS (15-30 min, RT) prep_linker->activation prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) conjugation Add Activated Linker to Protein (2h RT or overnight 4°C) prep_protein->conjugation prep_activation Prepare EDC/NHS in Activation Buffer (pH 5.0-6.0) prep_activation->activation activation->conjugation Use Immediately quenching Quench with Tris or Glycine (15 min, RT) conjugation->quenching purification Purify Conjugate (SEC, IEX, Dialysis) quenching->purification characterization Characterize Product (UV-Vis for DOL, SDS-PAGE, MS) purification->characterization troubleshooting_low_yield start Low Conjugation Yield check_activation Check Activation Step (Reagents & pH) start->check_activation check_coupling Check Coupling Step (Buffer & pH) check_activation->check_coupling No Issue fix_activation Use fresh EDC/NHS. Adjust activation buffer pH to 5-6. check_activation->fix_activation Issue Found check_reagents Check Reagent Stability & Storage check_coupling->check_reagents No Issue fix_coupling Use amine-free buffer. Adjust conjugation buffer pH to 7.2-8.5. check_coupling->fix_coupling Issue Found check_stoichiometry Check Molar Ratios check_reagents->check_stoichiometry No Issue fix_reagents Use fresh DBCO-linker. Aliquot stock solutions. check_reagents->fix_reagents Issue Found fix_stoichiometry Optimize molar excess (start with 5-10x linker). check_stoichiometry->fix_stoichiometry Issue Found success Yield Improved fix_activation->success fix_coupling->success fix_reagents->success fix_stoichiometry->success

References

Technical Support Center: Optimizing SPAAC Reactions with DBCO-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO-PEG2-C2-acid. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and best practices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during SPAAC experiments with DBCO linkers in a question-and-answer format.

Q1: My SPAAC reaction is slow or the yield is low. How can I improve it?

A1: Several factors can influence the kinetics and efficiency of SPAAC reactions. Consider the following optimization strategies:

  • Buffer Selection: The choice of buffer can significantly impact reaction rates. While Phosphate-Buffered Saline (PBS) is commonly used, studies have indicated that HEPES buffer (pH 7) can lead to higher rate constants.[1][2][3] Reactions in cell culture media like DMEM have also been shown to be faster than in RPMI.[2][3]

  • pH Optimization: Generally, a higher pH can increase the rate of SPAAC reactions.[1][2][3] However, this effect can be buffer-dependent, with HEPES showing less pH sensitivity.[1][2] It is crucial to ensure the chosen pH is compatible with the stability of your biomolecules.

  • Temperature: Increasing the reaction temperature can accelerate the reaction.[1] Reactions are often performed at room temperature (25°C) or 37°C.[1][2][3] However, be mindful of the thermal stability of your molecules, as higher temperatures can lead to precipitation, particularly with proteins.[1]

  • Reactant Concentration: According to the law of mass action, increasing the concentration of both the DBCO and azide-containing molecules will result in a faster reaction.[1] If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent like DMSO.[1]

  • Steric Hindrance: The molecular environment surrounding the DBCO and azide (B81097) groups can impede the reaction.[1] If you are labeling a large biomolecule, the reactive moiety might be partially inaccessible.[1] The PEG spacer in this compound is designed to reduce this, but further optimization might be needed.

  • Presence of Sodium Azide: Ensure that none of your buffers contain sodium azide (NaN₃) as a preservative, as it will react with the DBCO reagent and reduce the efficiency of your intended conjugation.[1][4]

Q2: I'm observing non-specific labeling or side reactions. What could be the cause?

A2: While SPAAC is known for its high specificity, off-target reactions can occur under certain conditions.

  • Reaction with Cysteine Residues: DBCO reagents have been reported to show some level of non-specific reactivity with cysteine residues on proteins.[1] If your protein of interest has exposed cysteine residues, consider using a capping agent prior to the SPAAC reaction.

  • Purity of Reagents: Ensure the purity of your this compound and azide-modified molecule. Impurities can lead to unexpected side reactions.

Q3: How can I monitor the progress of my SPAAC reaction?

A3: The progress of a SPAAC reaction can be monitored using UV-Vis spectroscopy. The DBCO molecule has a characteristic absorbance peak at approximately 310 nm.[5] As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease.[5] This allows for the determination of pseudo-first-order rate constants by tracking the change in absorbance over time.[1]

Q4: What is the role of the PEG spacer in this compound?

A4: The polyethylene (B3416737) glycol (PEG) spacer serves two primary purposes. Firstly, it increases the hydrophilicity and aqueous solubility of the DBCO linker.[6][7] Secondly, it extends the DBCO group away from the attached molecule, which can reduce steric hindrance and improve its accessibility for reaction with the azide.[1] The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for optimizing SPAAC reactions with DBCO linkers.

ParameterRecommended Conditions/ValuesNotes
Buffer HEPES is often more efficient than PBS.[2][3]Buffer choice can significantly impact reaction kinetics.[1]
pH A range of 7-9 is commonly employed.[8]Higher pH generally increases reaction rates, but this is buffer-dependent.[2][3]
Temperature 25°C to 37°CHigher temperatures can increase reaction rates but may affect biomolecule stability.[1]
Reactant Molar Ratio 1.5 - 3 molar equivalents of DBCO-conjugate to 1 equivalent of azide-containing protein.[9]Can be inverted if the azide-activated partner is limiting.[9]
Organic Co-solvent <10-15% DMSO or DMFHigh concentrations can lead to the precipitation of biomolecules.[9]
Reaction Time 4-12 hours at room temperature or overnight at 4°C.[9]Can be longer for larger molecules or lower concentrations.[9]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule (like a protein activated with this compound) to an azide-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-modified molecule in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4).

    • Dissolve the this compound in a minimal amount of an organic solvent like DMSO before adding it to the aqueous reaction buffer.[1] The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid precipitation of biomolecules.[9]

  • Conjugation Reaction:

    • Add the this compound solution to the solution containing the azide-modified molecule. For antibody labeling, a starting concentration of 1 mg/mL is often recommended.[1]

    • The reaction can be performed at room temperature (25°C) for 4-12 hours or at 4°C overnight (at least 12 hours).[1]

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.

  • Purification:

    • Purify the conjugate to remove unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 310 nm.[5]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 310 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at 310 nm over time.[1] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[1]

  • Data Analysis:

    • Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 310 nm) versus time.

    • For a pseudo-first-order reaction (where one reactant is in large excess), this plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification cluster_output Final Product prep_azide Prepare Azide-Modified Molecule in Buffer mix Mix Reactants prep_azide->mix prep_dbco Dissolve this compound in DMSO prep_dbco->mix incubate Incubate (e.g., 4-12h at 25°C) mix->incubate monitor Monitor Reaction (Optional, UV-Vis at 310nm) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify monitor->purify product Purified Conjugate purify->product

Caption: Experimental workflow for a typical SPAAC bioconjugation reaction.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_outcome Outcome start Low Reaction Yield/Rate cond_buffer Optimize Buffer (e.g., HEPES) start->cond_buffer cond_ph Increase pH (7-9) start->cond_ph cond_temp Increase Temperature (25-37°C) start->cond_temp cond_conc Increase Reactant Concentration start->cond_conc reagent_sterics Address Steric Hindrance start->reagent_sterics reagent_purity Check Reagent Purity start->reagent_purity reagent_azide Remove Sodium Azide from Buffers start->reagent_azide outcome Improved Yield/Rate cond_buffer->outcome cond_ph->outcome cond_temp->outcome cond_conc->outcome reagent_sterics->outcome reagent_purity->outcome reagent_azide->outcome

Caption: Troubleshooting logic for low yield or slow SPAAC reactions.

References

Technical Support Center: Preventing Non-Specific Binding of DBCO-PEG2-C2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing non-specific binding (NSB) of DBCO-PEG2-C2-acid conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

A1: Non-specific binding (NSB) of this compound conjugates is typically caused by a combination of factors:

  • Electrostatic Interactions: The terminal carboxylic acid group is negatively charged at physiological pH, leading to ionic interactions with positively charged surfaces or biomolecules.

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact with hydrophobic regions of proteins, cell membranes, or plastic surfaces.[1]

  • PEG Linker Interactions: While the polyethylene (B3416737) glycol (PEG) spacer is designed to be hydrophilic and reduce NSB, it can still exhibit some hydrophobic character and participate in non-specific interactions.[1]

  • Conjugate Aggregation: At high concentrations or in suboptimal buffer conditions, the conjugates can aggregate, leading to precipitation and non-specific sticking.

Q2: How does the pH of the buffer affect non-specific binding of this compound conjugates?

A2: The pH of the buffer is a critical factor in controlling NSB for these conjugates. The terminal carboxylic acid group has a pKa value, and at pH levels above this pKa, the group will be deprotonated and carry a negative charge. This negative charge can lead to strong electrostatic attraction to positively charged surfaces or molecules.[2][3] Conversely, at a pH below the pKa, the carboxylic acid will be protonated and neutral, which can reduce charge-based NSB but may increase hydrophobic interactions. Therefore, optimizing the pH of your experimental buffer is a key step in minimizing NSB.[2][3]

Q3: Can the DBCO group itself contribute to non-specific binding?

A3: Yes, the DBCO group is a significant contributor to NSB due to its hydrophobic nature.[1] This hydrophobicity can lead to interactions with hydrophobic pockets on proteins or with the hydrophobic surfaces of experimental vessels (e.g., polystyrene plates). This is a crucial consideration, especially when using the conjugate at high concentrations.

Q4: What is the role of the PEG spacer in non-specific binding?

A4: The PEG spacer has a dual role. Its primary function is to increase the hydrophilicity and aqueous solubility of the conjugate, which generally helps to create a hydration layer that repels other molecules and thus reduces NSB.[4] However, the ethylene (B1197577) glycol units in the PEG chain can also participate in non-specific interactions with proteins and cell surfaces. For a short spacer like PEG2, the intended effect is to minimize NSB, but its contribution should not be entirely discounted.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with non-specific binding of your this compound conjugates.

Problem: High background signal or non-specific binding observed in my assay (e.g., ELISA, flow cytometry, microscopy).

Below is a troubleshooting workflow to address this issue.

Troubleshooting_Workflow cluster_step1 Buffer Optimization cluster_step2 Blocking Strategies cluster_step3 Surfactant Addition cluster_step4 Conjugate Quality Control start High Non-Specific Binding Detected step1 Step 1: Optimize Buffer Conditions start->step1 opt1a Adjust pH (e.g., to isoelectric point of target) step1->opt1a Electrostatic Interactions? opt1b Increase Ionic Strength (e.g., 150-500 mM NaCl) step1->opt1b Electrostatic Interactions? step2 Step 2: Add Blocking Agents opt2a Protein-based blockers (e.g., 1-5% BSA or Casein) step2->opt2a Hydrophobic/Ionic Interactions? opt2b Non-protein blockers (e.g., Poly(acrylic acid)) step2->opt2b Ionic Interactions? step3 Step 3: Include Surfactants opt3a Add non-ionic surfactant (e.g., 0.05-0.1% Tween-20) step3->opt3a Hydrophobic Interactions? step4 Step 4: Review Conjugate Quality opt4a Check for aggregation (e.g., DLS or filtration) step4->opt4a Aggregates Suspected? opt4b Verify purity (e.g., HPLC) step4->opt4b Purity Concerns? end_success NSB Minimized end_fail Consult Technical Support opt1a->step2 NSB persists opt1a->end_success NSB reduced opt1b->step2 NSB persists opt1b->end_success NSB reduced opt2a->step3 NSB persists opt2a->end_success NSB reduced opt2b->step3 NSB persists opt2b->end_success NSB reduced opt3a->step4 NSB persists opt3a->end_success NSB reduced opt4a->end_success Aggregates removed, NSB reduced opt4a->end_fail NSB persists opt4b->end_success Purified conjugate, NSB reduced opt4b->end_fail NSB persists

Caption: Troubleshooting workflow for non-specific binding of this compound conjugates.

Data Presentation

The following table summarizes common strategies and their typical working concentrations for reducing non-specific binding. The effectiveness of each strategy is context-dependent and should be empirically determined.

Strategy Agent Typical Concentration Primary Mechanism of Action Reported Effectiveness Reference(s)
Buffer Optimization pH AdjustmentVaries (assay dependent)Reduces electrostatic interactions by altering surface charges.High[2][3]
Ionic Strength (NaCl)150 - 500 mMShields electrostatic interactions.High[2][3][5]
Blocking Agents Bovine Serum Albumin (BSA)1 - 5% (w/v)Blocks hydrophobic and hydrophilic sites on surfaces.Moderate to High[1][3][6]
Casein0.5 - 2% (w/v)Blocks hydrophobic and hydrophilic sites; smaller molecules can be more effective.High (often superior to BSA)[7]
Free Poly(acrylic acid) (PAA)To be optimizedCompetes for non-specific binding sites for PAA-coated nanoparticles.High (for PAA systems)[8]
Surfactants Tween-200.05 - 0.1% (v/v)Disrupts hydrophobic interactions.Moderate to High[1][5]
Triton X-1000.05 - 0.1% (v/v)Disrupts hydrophobic interactions.Moderate to High[1]

Experimental Protocols

Protocol: General Procedure for Minimizing Non-Specific Binding

This protocol provides a starting point for reducing non-specific binding in a typical surface-based assay (e.g., ELISA).

1. Materials and Reagent Preparation:

  • Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20 (PBST/TBST).

  • Blocking Buffers (prepare and test several):

    • Buffer A (BSA-based): 1% (w/v) BSA in PBST.

    • Buffer B (Casein-based): 1% (w/v) casein in TBS.

    • Buffer C (High Salt): Your standard assay buffer with 500 mM NaCl.

  • This compound Conjugate: Dilute to the desired working concentration in each of the test blocking buffers.

2. Experimental Workflow:

Experimental_Workflow start Start: Surface with Immobilized Target wash1 Wash 3x with Wash Buffer start->wash1 blocking Block with Test Buffers (e.g., A, B, C) 1-2 hours at RT or overnight at 4°C wash1->blocking wash2 Wash 3x with Wash Buffer blocking->wash2 conjugate_incubation Incubate with DBCO-conjugate diluted in corresponding blocking buffer wash2->conjugate_incubation wash3 Wash 5x with Wash Buffer conjugate_incubation->wash3 detection Proceed with Detection Step wash3->detection analysis Analyze and Compare Background Signals detection->analysis end End: Optimal Blocking Condition Identified analysis->end

Caption: Experimental workflow for testing different blocking conditions.

3. Detailed Steps:

  • Surface Preparation: Prepare your surface with the immobilized target molecule according to your standard protocol.

  • Initial Wash: Wash the surface three times with your chosen wash buffer to remove any unbound material.

  • Blocking: Add your prepared blocking buffers to the surface and incubate for at least 1-2 hours at room temperature or overnight at 4°C. Ensure the entire surface is covered.

  • Second Wash: Wash the surface three times with the wash buffer.

  • Conjugate Incubation: Add the this compound conjugate, diluted in the corresponding blocking buffer, to the surface. Incubate for the time and temperature required by your specific assay.

  • Final Washes: Perform a series of 3-5 thorough washes with the wash buffer to remove any unbound conjugate.

  • Detection and Analysis: Proceed with your standard detection method. Compare the signal from your negative control (no target) across the different blocking conditions to identify the buffer that provides the lowest background signal.

By systematically applying these troubleshooting strategies and optimizing your experimental protocol, you can significantly reduce non-specific binding and improve the accuracy and reliability of your results when working with this compound conjugates.

References

Technical Support Center: Strategies to Avoid Aggregation During Protein Labeling with DBCO-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation during labeling with DBCO-PEG2-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound for labeling?

Protein aggregation during labeling with DBCO reagents can stem from several factors. A primary cause is the inherent hydrophobicity of the DBCO moiety itself.[1] This hydrophobicity can lead to non-specific interactions and aggregation, especially when multiple DBCO molecules are conjugated to the protein surface. Additionally, using a high molar excess of the DBCO reagent can cause the reagent to precipitate or lead to uncontrolled modification of the protein, resulting in aggregation.[2] Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizing additives, can also contribute significantly to protein instability and aggregation.[2]

Q2: How does the "PEG2" component of this compound help in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker plays a crucial role in mitigating aggregation. PEG is a hydrophilic polymer that can increase the overall solubility of the protein conjugate.[3][4][5][6][7] By creating a hydration shell around the protein, the PEG linker can mask the hydrophobic DBCO group, reducing non-specific hydrophobic interactions that lead to aggregation.[8] PEGylation, the process of attaching PEG chains, is a well-established method to enhance protein stability, reduce immunogenicity, and improve solubility.[3][5][6][9] Even a short PEG linker like PEG2 can provide a beneficial increase in hydrophilicity.

Q3: What is the optimal molar excess of this compound to use for protein labeling?

The optimal molar excess of the DBCO reagent depends on the specific protein and the number of available reactive sites (e.g., primary amines for NHS ester reactions). A general recommendation is to start with a 5- to 20-fold molar excess of the linker over the protein.[8] It is crucial to perform a titration experiment to determine the ideal ratio that yields sufficient labeling without inducing aggregation.[10] For some antibodies, using a molar ratio of DBCO to antibody above 5 has been shown to result in protein and/or DBCO precipitation.[2]

Q4: Can the buffer composition be optimized to prevent aggregation?

Yes, optimizing the buffer is a critical step. Proteins are sensitive to pH and ionic strength.[11] It is important to work at a pH where the protein is stable and soluble, which is typically at least one pH unit away from its isoelectric point (pI).[11] The ionic strength of the buffer can also be adjusted; for instance, increasing the salt concentration (e.g., 50-200 mM NaCl) can help to modulate electrostatic interactions that may lead to aggregation.[2][11] A pre-reaction buffer screen is recommended to identify the optimal conditions for your specific protein.[2]

Troubleshooting Guide

If you are experiencing protein aggregation during or after labeling with this compound, consult the following troubleshooting guide.

Initial Assessment of Aggregation

Visible precipitation or cloudiness in the reaction mixture is a clear sign of significant protein aggregation.[10] However, soluble aggregates may also be present even if the solution appears clear. These can be detected by techniques such as Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[10]

Strategies to Mitigate Aggregation

The following table summarizes key parameters that can be optimized to prevent protein aggregation. It is recommended to adjust one parameter at a time to systematically identify the source of the issue.

ParameterRecommended Range/ConditionRationale & Troubleshooting Steps
Protein Concentration 1-5 mg/mLHigher concentrations can increase the risk of aggregation.[2] If aggregation occurs, try reducing the protein concentration.[2][10]
Molar Excess of DBCO Reagent 5-20x over proteinA high molar excess can lead to reagent precipitation and protein aggregation.[2] Titrate the this compound to find the lowest effective concentration.
Reaction Temperature 4°C to Room Temperature (25°C)Lowering the temperature to 4°C can slow down the aggregation process, though it may require a longer incubation time (4-12 hours or overnight).[2][10][12]
Incubation Time 1-12 hoursShorter incubation times (e.g., 5-15 minutes) might be sufficient and can reduce the chance of aggregation.[13] Monitor the reaction progress to determine the optimal time.
Buffer pH Maintain pH at least 1 unit away from protein's pIProteins are least soluble at their isoelectric point.[11] Adjusting the pH can alter the protein's net charge and reduce aggregation-promoting interactions.[11]
Ionic Strength 50-200 mM NaCl or KClModifying the salt concentration can screen electrostatic interactions that may contribute to aggregation.[2][11]
Buffer Additives See Table 2 belowVarious additives can stabilize proteins and enhance their solubility.
Table 2: Recommended Buffer Additives to Prevent Aggregation
AdditiveTypical ConcentrationMechanism of Action
Salts (e.g., NaCl, KCl) 50-200 mMModulates electrostatic interactions.[2]
Stabilizing Osmolytes (e.g., Glycerol (B35011), Sucrose) 5-20% (v/v)Promotes the native, folded state of the protein.[2][11]
Amino Acids (e.g., L-Arginine, L-Glutamate) 50-500 mMCan increase protein solubility by binding to charged and hydrophobic regions.[2][11][14]
Non-ionic Detergents (e.g., Tween 20, CHAPS) 0.01-0.1% (w/v)Helps to solubilize protein aggregates without causing denaturation.[2][11][15]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds.[2] Ensure the reducing agent is compatible with your protein and the labeling chemistry.
Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting protein aggregation issues.

G Troubleshooting Protein Aggregation start Aggregation Observed? optimize_ratio Reduce Molar Ratio of This compound start->optimize_ratio Yes no_aggregation No Aggregation start->no_aggregation No lower_protein_conc Lower Protein Concentration optimize_ratio->lower_protein_conc optimize_buffer Optimize Buffer: pH, Ionic Strength lower_protein_conc->optimize_buffer additives Incorporate Stabilizing Additives (Table 2) optimize_buffer->additives lower_temp Lower Reaction Temperature (4°C) additives->lower_temp reassess Re-evaluate Labeling Efficiency lower_temp->reassess purify Immediate Purification Post-Reaction (SEC) purify->no_aggregation reassess->purify Aggregation Resolved site_specific Consider Site-Specific Labeling Strategy reassess->site_specific Aggregation Persists

Caption: A decision-making workflow for troubleshooting protein aggregation.

Experimental Protocols

General Protocol for Protein Labeling with DBCO-PEG2-C2-NHS Ester

This protocol provides a starting point for labeling a protein with this compound that has been activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.[16]

  • DBCO-PEG2-C2-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is at an appropriate concentration (e.g., 1-5 mg/mL) and in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the DBCO Reagent: Immediately before use, dissolve the DBCO-PEG2-C2-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[12]

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10x) of the DBCO reagent to the protein solution.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[2]

  • Quench the Reaction: Add a small volume of quenching buffer (e.g., to a final concentration of 50-100 mM Tris) to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Immediately purify the labeled protein from excess DBCO reagent and any aggregates that may have formed. Size-exclusion chromatography is a highly effective method for this.[2]

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[2][17]

  • Storage: Store the purified conjugate at -20°C or -80°C. Consider adding a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[2][11][18]

Experimental Workflow Diagram

The following diagram outlines the key steps in the protein labeling and purification process.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis buffer_exchange Buffer Exchange (if needed) add_dbco Add DBCO to Protein buffer_exchange->add_dbco prep_dbco Prepare Fresh DBCO-PEG2-C2-NHS prep_dbco->add_dbco incubate Incubate (e.g., 1h at RT or 4-12h at 4°C) add_dbco->incubate quench Quench Reaction incubate->quench purify_sec Purify via SEC quench->purify_sec characterize Characterize (Absorbance at 280/309 nm) purify_sec->characterize store Store Conjugate characterize->store

References

Technical Support Center: Conjugation of DBCO-PEG2-C2-acid to Large Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of DBCO-PEG2-C2-acid to large biomolecules such as antibodies and other proteins.

Troubleshooting Guide

This section addresses specific issues that may arise during your conjugation experiments.

Problem 1: Low Conjugation Yield or Incomplete Reaction

Possible Causes:

  • Suboptimal Molar Ratio: An insufficient molar excess of the DBCO reagent over the biomolecule can lead to a low degree of labeling (DOL).

  • Inactive Reagents: The this compound or its activated form (e.g., NHS ester) may have hydrolyzed or degraded.

  • Incorrect Buffer Conditions: The pH of the reaction buffer may not be optimal for the chosen crosslinking chemistry. For instance, NHS esters react most efficiently with primary amines at a pH of 7.2-8.5.[1][2] Buffers containing primary amines (e.g., Tris or glycine) will compete with the biomolecule for the NHS ester.[3]

  • Steric Hindrance: The large size of the biomolecule may prevent the DBCO reagent from accessing reactive sites.

  • Short Reaction Time or Low Temperature: The conjugation reaction may not have had sufficient time to proceed to completion. While reactions are often incubated for 1-2 hours at room temperature, longer incubation times (e.g., overnight at 4°C) can sometimes improve efficiency.[3][4][5]

Solutions:

  • Optimize Molar Excess: Empirically determine the optimal molar excess of the DBCO reagent. A common starting point is a 5 to 20-fold molar excess.[6][7]

  • Use Fresh Reagents: Prepare fresh solutions of the DBCO reagent immediately before use, especially if using an activated form like an NHS ester, which is susceptible to hydrolysis.[2][8] Store the solid reagent under recommended conditions.[8]

  • Adjust Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 for NHS ester chemistry.[1] Avoid buffers containing sodium azide, as it will react with the DBCO group.[3][8]

  • Increase Reaction Time/Temperature: Increase the incubation time or perform the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C), while monitoring the stability of the biomolecule.[3]

  • Consider a Longer PEG Linker: If steric hindrance is suspected, using a DBCO reagent with a longer PEG linker may improve accessibility to the reactive sites on the biomolecule.[2]

Problem 2: Aggregation and Precipitation of the Biomolecule During or After Conjugation

Possible Causes:

  • Hydrophobicity of DBCO: The DBCO moiety is inherently hydrophobic.[6][7] Attaching multiple DBCO groups to a biomolecule can increase its overall hydrophobicity, leading to aggregation.[6][9]

  • High Degree of Labeling (DOL): A high DOL increases the likelihood of hydrophobicity-induced aggregation.[6] Molar ratios of DBCO to antibody above 5 have been shown to sometimes result in precipitation.[6][7]

  • High Biomolecule Concentration: Performing the conjugation at a high concentration can facilitate intermolecular interactions and aggregation.[6]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing excipients in the buffer can compromise the stability of the biomolecule.[6]

  • High Concentration of Organic Solvent: While organic solvents like DMSO or DMF are often necessary to dissolve the DBCO reagent, high concentrations (typically >10-15%) can denature and precipitate proteins.[3]

Solutions:

  • Reduce Molar Excess: Use a lower molar excess of the DBCO reagent to achieve a lower, more controlled DOL.[6] A molar excess of 5-10 is often a good starting point to maximize yield while minimizing precipitation.[6][10]

  • Use PEGylated Reagents: The PEG linker in this compound already enhances water solubility.[11][12] If aggregation persists, consider a DBCO reagent with a longer PEG chain.[2][10]

  • Optimize Biomolecule Concentration: If aggregation occurs, try reducing the protein concentration to the 1-5 mg/mL range.[6]

  • Screen Buffers: Ensure the buffer conditions are optimal for the stability of your specific biomolecule. This may involve adjusting the pH or ionic strength.

  • Minimize Organic Solvent: Keep the final concentration of the organic co-solvent as low as possible, ideally below 10%.[3]

Problem 3: Difficulty in Purifying the Conjugate

Possible Causes:

  • Inefficient Removal of Excess Reagent: The chosen purification method may not be effective at separating the small molecule DBCO reagent from the large biomolecule conjugate.[10]

  • Co-elution of Aggregates: Aggregated conjugate may co-elute with the desired monomeric conjugate during size-exclusion chromatography (SEC).

  • Non-specific Binding: The conjugate may bind non-specifically to the purification resin or membrane, leading to low recovery.[10]

Solutions:

  • Select an Appropriate Purification Method:

    • Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing small, unreacted reagents from large biomolecules.[1][10]

    • Dialysis: A simple and effective method for removing small molecules, though it can be time-consuming. Dialysis can result in high recovery of the antibody (around 94.6%).[7]

    • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[10]

    • High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification and separate species with different degrees of labeling.[1]

  • Optimize Chromatography Conditions: For SEC, ensure the column's pore size is appropriate for the size of your biomolecule.[10] For other HPLC methods, optimize the gradient and buffer conditions.

  • Pre-filter to Remove Aggregates: Before purification, centrifuge the reaction mixture at high speed to pellet any large aggregates.

Problem 4: Side Reactions and Non-Specific Labeling

Possible Causes:

  • Reaction with Thiols: The DBCO group can react with free sulfhydryl groups on cysteine residues as a side reaction, though this is generally slower than the reaction with azides.[4][13][14]

  • Reaction of NHS Ester with Other Nucleophiles: At high pH, NHS esters can also react with other nucleophiles like tyrosines, serines, and threonines, although the reaction with primary amines is predominant.

Solutions:

  • Block Free Thiols: To prevent the reaction of DBCO with cysteines, you can reduce and alkylate the biomolecule before conjugation. A common method is to treat with dithiothreitol (B142953) (DTT) followed by iodoacetamide (B48618) (IAA).[14]

  • Control pH: Maintain the pH of the reaction in the recommended range (7.2-8.5 for NHS esters) to favor the reaction with primary amines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar excess of this compound (activated as an NHS ester) for conjugating to an antibody?

A: A good starting point is a 5- to 20-fold molar excess of the DBCO-NHS ester to the antibody.[6] For sensitive proteins or those at low concentrations (<1 mg/mL), a 20- to 40-fold excess may be necessary. For more robust proteins (>1 mg/mL), a 10- to 20-fold excess is a reasonable starting range.[6] The optimal ratio should be determined empirically for each specific biomolecule to balance conjugation efficiency with the risk of aggregation.[1]

Q2: How do I prepare the this compound for conjugation?

A: this compound has a terminal carboxylic acid which must be activated to react with primary amines on a biomolecule.[12] This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. Alternatively, you can purchase the pre-activated DBCO-PEG-NHS ester. The activated reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the protein solution.[3][8]

Q3: My DBCO reagent is not dissolving well in the reaction buffer. What should I do?

A: DBCO reagents can have low aqueous solubility.[3] First, dissolve the reagent in a minimal amount of a compatible organic solvent such as DMSO or DMF.[3][15] Then, add this stock solution to your protein solution in the reaction buffer. Ensure the final concentration of the organic solvent is low (e.g., <10-15%) to avoid precipitating your protein.[3] The PEG2 linker in your reagent is designed to improve water solubility.[12]

Q4: How can I determine the Degree of Labeling (DOL) after conjugation?

A: The DOL (the average number of DBCO molecules per biomolecule) can be determined using UV-Vis spectrophotometry.[1] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~309 nm (for the DBCO group).[1][3] The DOL can then be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the DBCO moiety.[1]

Q5: For how long is the DBCO-conjugated biomolecule stable?

A: DBCO-modified biomolecules can be stored at -20°C for up to a month.[8] However, the reactivity of the DBCO group can decrease over time. For long-term storage, it is best to use the conjugate in the subsequent click reaction with an azide-containing molecule as soon as possible. Avoid storing in buffers that contain azides or thiols.[3]

Data Presentation

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 5-20 foldFor sensitive proteins, a higher excess (20-40 fold) may be needed. A molar excess of 5-10 often optimizes yield while avoiding precipitation.[6]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation.[6]
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers like Tris or glycine (B1666218) contain primary amines and should be avoided.[3]
pH 7.2 - 8.0Balances the rate of amine reaction with NHS ester hydrolysis.[1]
Reaction Temperature 4°C to Room TemperatureRoom temperature reactions are typically faster (30-60 min), while 4°C may require longer incubation (2-4 hours or overnight).[1][3]
Organic Solvent (e.g., DMSO) < 10-15% of final volumeNecessary to dissolve the DBCO reagent, but high concentrations can cause protein precipitation.[3]
Table 2: Comparison of Purification Methods for DBCO-Conjugated Antibodies
Purification MethodPrincipleRecoveryThroughputKey AdvantageReference
Dialysis Diffusion across a semi-permeable membraneHigh (~95%)LowHigh recovery, simple setup[7]
Desalting Spin Columns Size-exclusion chromatographyGood (>85%)HighFast and convenient for small scale[1][10]
Tangential Flow Filtration (TFF) Pressure-driven separation across a membraneHighHighHighly scalable for large volumes[10]
HPLC (e.g., HIC, IEX) Chromatographic separation based on physicochemical propertiesVariableMediumHigh resolution, can separate by DOL[1]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxyl group on this compound to form an amine-reactive NHS ester.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

    • Prepare fresh 500 mM solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • To the this compound solution, add 1.2 equivalents of the NHS solution.

    • Add 1.2 equivalents of the EDC solution.

    • Mix well and let the reaction proceed for 1 hour at room temperature, protected from light.

  • Usage:

    • The resulting DBCO-PEG2-C2-NHS ester solution is now ready to be added directly to the protein solution for conjugation. Use immediately as NHS esters are moisture-sensitive.

Protocol 2: Conjugation of DBCO-NHS Ester to a Protein

This protocol provides a general method for labeling a protein with a pre-activated DBCO-NHS ester.[1][6]

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[1][6] Ensure any amine-containing stabilizers like Tris or glycine are removed.

  • Reagent Preparation:

    • Allow the DBCO-NHS ester reagent to warm to room temperature.

    • Dissolve the DBCO-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.[8]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[1]

  • Purification:

    • Remove the excess, unreacted DBCO reagent and quenching agent using a desalting spin column, dialysis, or TFF against the desired storage buffer.[1][7][10]

Protocol 3: Characterization by UV-Vis Spectrophotometry to Determine DOL

This protocol allows for the calculation of the Degree of Labeling (DOL).[1]

  • Measurement:

    • Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉). Use the purification buffer as a blank.

  • Calculation:

    • Calculate the protein concentration using the absorbance at 280 nm, correcting for the contribution of the DBCO group at this wavelength.

    • The DOL is calculated using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO) Where:

      • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the absorbance of the DBCO group at 280 nm (A₂₈₀ / A₃₀₉ for the free DBCO reagent).

Visualizations

G start Start: Protein Aggregation Observed check_dol High Degree of Labeling (DOL)? start->check_dol check_conc High Protein or Reagent Concentration? check_dol->check_conc No sol_dol Solution: Reduce Molar Excess of DBCO Reagent check_dol->sol_dol Yes check_buffer Suboptimal Buffer (pH, Ionic Strength)? check_conc->check_buffer No sol_conc Solution: Lower Protein Concentration (1-5 mg/mL) check_conc->sol_conc Yes check_solvent High Organic Solvent %? check_buffer->check_solvent No sol_buffer Solution: Optimize Buffer for Protein Stability check_buffer->sol_buffer Yes sol_solvent Solution: Keep Organic Solvent <10-15% check_solvent->sol_solvent Yes sol_peg General Solution: Use DBCO Reagent with Longer PEG Linker check_solvent->sol_peg No / Also Consider

Caption: Troubleshooting decision tree for protein aggregation during DBCO conjugation.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Biomolecule in Amine-Free Buffer (pH 7.2-8.0) conjugate Add DBCO-NHS to Protein (5-20x Molar Excess) Incubate 1h @ RT or 4h @ 4°C protein->conjugate dbco Dissolve DBCO-NHS Ester in DMSO dbco->conjugate quench Quench with Tris Buffer (Optional) conjugate->quench purify Purify Conjugate (SEC, Dialysis, or TFF) quench->purify analyze Characterize Conjugate (UV-Vis for DOL) purify->analyze

Caption: General experimental workflow for DBCO-NHS ester conjugation to a protein.

References

Validation & Comparative

A Comparative Guide to Determining the Degree of Labeling with DBCO-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the precise quantification of biomolecule modification is critical. The degree of labeling (DOL), which defines the average number of labels attached to a molecule, is a key parameter in ensuring the quality, efficacy, and reproducibility of conjugates. This guide provides a comprehensive comparison of common analytical methods for determining the DOL of molecules labeled with DBCO-PEG2-C2-acid, a popular linker for copper-free click chemistry.

This document outlines four principal methods: UV-Vis Spectroscopy, Fluorescence Assay, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method's principles, protocols, and comparative performance are detailed to assist in selecting the most suitable technique for your specific research needs.

Comparison of Analytical Methods

The selection of an appropriate method for determining the DOL depends on several factors, including the properties of the biomolecule, the required accuracy, available instrumentation, and throughput needs. The following table summarizes the key characteristics of each technique.

Method Principle Information Provided Advantages Limitations Typical DOL Range Reported
UV-Vis Spectroscopy Measures the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm).Average DOL across the entire sample population.- Simple and rapid- Widely available equipment- Non-destructive- Indirect measurement- Potential interference from other absorbing molecules- Less accurate for low DOL1-13.5[1][2]
Fluorescence Assay Involves reacting the DBCO-labeled molecule with a fluorescent azide-containing probe and measuring the resulting fluorescence.Average DOL; can be highly sensitive.- High sensitivity- Suitable for low concentration samples- Requires a fluorescent probe- Potential for quenching or background fluorescence- Indirect measurementNot explicitly found in search results for DBCO, but is a common method for quantification.
HPLC (Reverse-Phase) Separates the labeled protein from the unlabeled protein and species with different numbers of labels based on hydrophobicity.Distribution of species with different DOLs, providing heterogeneity information.- High resolution- Provides both qualitative and quantitative data- Can be used for purification- Can be time-consuming- Requires specialized equipment- May require method development2-8[3]
Mass Spectrometry (MALDI-TOF, ESI-MS) Directly measures the mass of the unlabeled and labeled molecules to determine the mass shift corresponding to the number of attached labels.Precise mass of different labeled species, confirming conjugation and providing DOL distribution.- Highly accurate and sensitive- Provides direct evidence of conjugation- Can identify sites of labeling (with further MS/MS)- Requires specialized and expensive equipment- Can be complex to interpret for large molecules- Sample preparation can be more involved1-7 (confirmed by MALDI-TOF)[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Vis Spectroscopy

This is often the most straightforward method for estimating the average DOL.

Protocol:

  • Sample Preparation:

    • Purify the DBCO-labeled protein from excess, unreacted this compound using a desalting column or dialysis.

    • Prepare the purified conjugate in a suitable buffer (e.g., PBS).

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.[1][4]

  • Calculation of Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula[4][5]:

    • Where:

      • A309 and A280 are the absorbances of the conjugate at 309 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[5]

      • CF is the correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90).[4]

Workflow Diagram:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis start DBCO-labeled Protein (with excess reagent) purify Purification (Desalting/Dialysis) start->purify measure Measure Absorbance (A280 & A309) purify->measure calculate Calculate DOL (using Beer-Lambert Law) measure->calculate end end calculate->end Average DOL

UV-Vis Spectroscopy Workflow for DOL Determination.
Fluorescence Assay

This method offers higher sensitivity, which is particularly useful for samples with a low degree of labeling or low concentration.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent azide (B81097) probe (e.g., an anthracene-azide or a fluorescent-dye-azide) in a suitable solvent like DMSO.

  • Standard Curve Generation:

    • Prepare a series of known concentrations of a DBCO-containing small molecule.

    • React each standard with an excess of the fluorescent azide probe.

    • Measure the fluorescence intensity of each standard to generate a standard curve that correlates fluorescence with the amount of DBCO.

  • Sample Reaction and Measurement:

    • React the purified DBCO-labeled protein with an excess of the fluorescent azide probe. Allow the reaction to proceed to completion.

    • Measure the fluorescence intensity of the sample.

  • Calculation of Degree of Labeling (DOL):

    • Use the standard curve to determine the concentration of DBCO in the protein sample from its fluorescence intensity.

    • Calculate the DOL by dividing the molar concentration of DBCO by the molar concentration of the protein (which can be determined by a separate protein assay or from its A280).

Workflow Diagram:

Fluorescence_Workflow cluster_std Standard Curve cluster_sample Sample Analysis dbco_std DBCO Standard (known concentrations) react_std React with Fluorescent Azide dbco_std->react_std measure_std Measure Fluorescence react_std->measure_std plot_std Generate Standard Curve measure_std->plot_std calculate_dol Calculate DOL plot_std->calculate_dol Determine DBCO conc. sample Purified DBCO-labeled Protein react_sample React with Fluorescent Azide sample->react_sample measure_sample Measure Fluorescence react_sample->measure_sample measure_sample->plot_std Interpolate end end calculate_dol->end Average DOL

Fluorescence Assay Workflow for DOL Determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group increases the retention time of the labeled protein on a reverse-phase column.

Protocol:

  • Instrumentation and Column:

    • A standard HPLC system with a UV detector is required.

    • A C4 or C8 reverse-phase column is typically suitable for protein separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over 30-60 minutes is a common starting point. The gradient needs to be optimized for the specific protein conjugate.[6]

  • Analysis:

    • Inject an unlabeled protein standard to determine its retention time.

    • Inject the purified DBCO-labeled protein sample.

    • Monitor the elution profile at 280 nm (for protein) and 309 nm (for DBCO).

    • Successful labeling is confirmed by the appearance of new peaks with longer retention times compared to the unlabeled protein. The number and area of these peaks can be used to determine the distribution and relative abundance of species with different DOLs.[6]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis unlabeled Unlabeled Protein (Control) inject Inject Samples unlabeled->inject labeled Purified DBCO-labeled Protein labeled->inject separate Gradient Elution (Separation by Hydrophobicity) inject->separate detect UV Detection (280 nm & 309 nm) separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify end end quantify->end DOL Distribution

RP-HPLC Workflow for DOL Determination.
Mass Spectrometry (MS)

MS provides the most accurate determination of DOL by directly measuring the mass increase upon labeling.

Protocol:

  • Sample Preparation:

    • Purify the DBCO-labeled protein to remove any non-conjugated reagents.

    • The sample may need to be desalted into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) for ESI-MS or co-crystallized with a matrix for MALDI-TOF.

  • Mass Analysis:

    • Acquire the mass spectrum of the unlabeled protein as a reference.

    • Acquire the mass spectrum of the DBCO-labeled protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the zero-charge mass of the protein species.

    • The mass difference between the peaks in the labeled and unlabeled spectra corresponds to the mass of the added this compound moieties.

    • The number of attached linkers can be determined by dividing the mass shift by the molecular weight of the this compound linker.

    • The relative intensities of the different mass peaks provide the distribution of the DOL.

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis unlabeled Unlabeled Protein desalt_unlabeled Desalting unlabeled->desalt_unlabeled labeled Purified DBCO-labeled Protein desalt_labeled Desalting labeled->desalt_labeled analyze_unlabeled Acquire Mass Spectrum (Control) desalt_unlabeled->analyze_unlabeled analyze_labeled Acquire Mass Spectrum (Sample) desalt_labeled->analyze_labeled deconvolute Deconvolute Spectra analyze_unlabeled->deconvolute analyze_labeled->deconvolute mass_shift Determine Mass Shift deconvolute->mass_shift calculate Calculate DOL Distribution mass_shift->calculate end end calculate->end Precise DOL & Distribution

Mass Spectrometry Workflow for DOL Determination.

References

A Comparative Guide to the Mass Spectrometry Analysis of DBCO-PEG2-C2-Acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of proteins with specialized linkers is a cornerstone of modern biotherapeutics, enabling the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biologics. The DBCO-PEG2-C2-acid linker is a popular choice for its role in copper-free click chemistry, offering a bioorthogonal method for attaching molecules to proteins. This guide provides a comprehensive comparison of the mass spectrometry analysis of this compound conjugated proteins against a common alternative, BCN-PEG-acid, supported by experimental protocols and data interpretation.

Performance Comparison: DBCO vs. BCN Linkers

Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are both strained alkynes used in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. The choice between these linkers can impact conjugation efficiency and the subsequent analysis of the resulting bioconjugate.

Generally, DBCO exhibits faster reaction kinetics compared to BCN due to its greater ring strain.[1][2] However, the specific reaction context, including the nature of the azide-containing molecule, can influence the reaction rate.[1] BCN, being smaller and less hydrophobic, can be a superior alternative in applications where these properties are critical.[1]

The following table summarizes a qualitative and quantitative comparison based on typical performance characteristics observed during mass spectrometry analysis.

FeatureThis compound ConjugateBCN-PEG-acid ConjugateData Interpretation & Notes
Typical Reaction Kinetics FasterSlowerDBCO's higher ring strain generally leads to faster conjugation with azides.[1][2]
Observed Mass Shift (Da) ~550.6 (for the linker)~450.5 (for a comparable PEG-acid linker)The precise mass shift is dependent on the exact structure of the BCN-PEG-acid linker used. The values represent the mass added by the linker itself.
Conjugation Efficiency (by MS) HighModerate to HighMass spectrometry can assess the degree of labeling (DOL) by observing the distribution of species with different numbers of attached linkers. DBCO's faster kinetics often translate to higher DOL under similar reaction conditions.
MS Spectral Complexity ModerateModerateThe heterogeneity of PEG linkers can contribute to broader peaks in the mass spectrum. Using discrete PEG (dPEG®) linkers can simplify spectra.[3]
Fragmentation Behavior (MS/MS) Characteristic fragments of the DBCO moiety can be observed.Characteristic fragments of the BCN moiety can be observed.Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the conjugated linker and its attachment site on the protein.
Hydrophobicity HigherLowerThe aromatic structure of DBCO contributes to greater hydrophobicity, which can be observed in chromatographic separation prior to MS analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for conjugation, sample preparation, and mass spectrometry analysis.

Protocol 1: Protein Conjugation with this compound via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions.

    • In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of NHS and a 2 to 5-fold molar excess of EDC.

    • Incubate for 15-30 minutes at room temperature to form the DBCO-PEG2-C2-NHS ester.

  • Conjugation Reaction:

    • Add the activated DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or size-exclusion chromatography, exchanging the buffer to one suitable for mass spectrometry (e.g., ammonium (B1175870) acetate).

Protocol 2: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra.

Materials:

  • Purified DBCO-conjugated protein

  • Ammonium acetate (B1210297) or ammonium bicarbonate buffer

  • Optional: PNGase F for deglycosylation

  • Optional: Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

Procedure:

  • Buffer Exchange: Ensure the final buffer is volatile and compatible with mass spectrometry, such as 100 mM ammonium acetate. This can be achieved during the final purification step.

  • (Optional) Deglycosylation: For glycoproteins, enzymatic removal of N-linked glycans with PNGase F can simplify the mass spectrum. Incubate the protein with PNGase F according to the manufacturer's instructions.

  • (Optional) Reduction and Alkylation: For subunit analysis, the protein can be denatured, and disulfide bonds reduced with DTT and then alkylated with IAA. This allows for the analysis of individual light and heavy chains in the case of antibodies.

  • Final Concentration Adjustment: Adjust the protein concentration to the optimal range for the mass spectrometer being used, typically 0.1-1 mg/mL.

Protocol 3: Mass Spectrometry Analysis

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of conjugated proteins. ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • For LC-MS: HPLC or UPLC system with a suitable column (e.g., reversed-phase C4, size-exclusion, or hydrophobic interaction chromatography)

ESI-MS Parameters (Example for an Antibody Conjugate):

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 50-150 V

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-500°C

  • Mass Range: 1000-5000 m/z

  • Data Analysis: Deconvolution of the raw data is required to obtain the zero-charge mass spectrum. Software such as MassLynx, Proteome Discoverer, or open-source tools can be used for this purpose.[3][4][5]

MALDI-TOF-MS Parameters:

  • Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid

  • Mode: Linear mode for high mass accuracy of intact proteins

  • Laser Intensity: Optimized to achieve good signal-to-noise without causing excessive fragmentation.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein Protein conjugated_protein DBCO-Conjugated Protein protein->conjugated_protein linker This compound + EDC/NHS activated_linker Activated DBCO-NHS Ester linker->activated_linker activated_linker->conjugated_protein purification Size-Exclusion Chromatography conjugated_protein->purification lcms LC-MS purification->lcms data_analysis Data Analysis (Deconvolution) lcms->data_analysis results Mass & DOL Determination data_analysis->results

Caption: Experimental workflow for the conjugation and mass spectrometry analysis of a protein.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

spaac_reaction cluster_product Stable Triazole Linkage dbco_protein DBCO-Protein plus + dbco_protein->plus azide_molecule Azide-Molecule conjugated_product Protein-Triazole-Molecule azide_molecule->conjugated_product SPAAC (Copper-Free) plus->azide_molecule

Caption: The bioorthogonal SPAAC reaction between a DBCO-conjugated protein and an azide-functionalized molecule.

Conclusion

The mass spectrometric analysis of this compound conjugated proteins is a powerful tool for the characterization of these important biotherapeutics. By understanding the properties of the linker, employing robust experimental protocols, and utilizing high-resolution mass spectrometry, researchers can accurately determine the degree of labeling and confirm the identity of their conjugated products. While DBCO offers advantages in reaction speed, alternatives like BCN provide options for applications where lower hydrophobicity and smaller size are desirable. The choice of linker should be guided by the specific requirements of the final application and the analytical methods available for characterization.

References

A Comparative Analysis of Cyclooctynes for Bioconjugation: DBCO, BCN, and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for success. In the realm of copper-free click chemistry, formally known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a variety of cyclooctynes have been developed, each with distinct properties. This guide provides a comprehensive comparative analysis of commonly used cyclooctynes, including Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and other key derivatives, with a focus on their reaction kinetics, stability, and physicochemical properties. The information presented herein is supported by experimental data to facilitate an informed choice for your specific bioconjugation needs.

The advent of SPAAC has revolutionized the field of bioconjugation, offering a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] This has led to its widespread adoption in diverse applications such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). The core of this reaction lies in the unique reactivity of a strained eight-membered alkyne ring, which readily undergoes a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage. While DBCO and BCN are among the most utilized cyclooctynes, a broader understanding of the available options is crucial for optimizing experimental outcomes.

Performance Comparison of Key Cyclooctynes

The efficacy of a cyclooctyne (B158145) in a bioconjugation experiment is determined by a combination of factors, primarily its reaction kinetics, stability in biological environments, and its inherent physicochemical properties such as hydrophobicity and size.

Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter, especially in applications involving low concentrations of reactants or requiring rapid conjugation. The reactivity of cyclooctynes is largely governed by the degree of ring strain and electronic factors. Generally, cyclooctynes with higher ring strain exhibit faster reaction kinetics.

A quantitative comparison of the reactivity of different cyclooctynes is typically achieved by determining their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl (B1604629) azide. The table below summarizes the reported rate constants for several common cyclooctynes.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Small size, lower lipophilicity
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0High reactivity, commercially available
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity
Monofluorinated cyclooctyneMOFOSlower than DIBOElectronically activated
Difluorinated cyclooctyneDIFOFaster than DIBOEnhanced electronic activation
BiarylazacyclooctynoneBARAC~0.96Very high reactivity

Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.[2][3]

DBCO and its derivatives, along with BARAC, generally exhibit the fastest reaction kinetics, making them suitable for applications where speed is a priority.[2][4] BCN, while slower, offers advantages in terms of its smaller size and reduced hydrophobicity.[5] It is also important to note that the nature of the azide can influence the reaction rate. For instance, while DBCO reacts faster with aliphatic azides, BCN can exhibit a higher reaction rate with electron-poor aromatic azides.[1]

Stability

The stability of the cyclooctyne is crucial for ensuring the integrity of the bioconjugate throughout the course of an experiment, particularly within the complex and often reducing environment of a cell. A primary concern is the potential for off-target reactions, most notably with endogenous thiols such as glutathione (B108866) (GSH), which is present in high concentrations intracellularly.

CyclooctyneStability in the Presence of Thiols (e.g., GSH)Other Stability Considerations
BCNMore stable than DBCO (half-life of ~6 hours)Can be unstable under acidic conditions.
DBCOLess stable than BCN (half-life of ~71 minutes)Unstable in the presence of TCEP over 24 hours. Prone to rearrangement in acidic conditions.
DIBOSusceptible to thiol-yne addition.
DIFO
BARAC

BCN demonstrates significantly greater stability in the presence of thiols compared to DBCO, making it a better choice for long-term intracellular studies.[4] The thiol-yne addition is a known side reaction for several cyclooctynes and can lead to non-specific labeling.[6]

Physicochemical Properties: Hydrophobicity and Size

The hydrophobicity and size of the cyclooctyne linker can have a significant impact on the properties of the resulting bioconjugate, including its solubility, aggregation propensity, and in vivo pharmacokinetics. Hydrophobicity is often expressed as the logarithm of the octanol-water partition coefficient (clogP).

CyclooctyneApproximate clogPSize
BCN~1.2Small
DBCO~3.5Bulky
DIBO~4.4Bulky
DIFO-Moderate
MOFO-Moderate
BARAC-Bulky

Note: clogP values are calculated estimates and can vary between different prediction algorithms.

BCN is notably smaller and more hydrophilic than the dibenzo-fused cyclooctynes like DBCO and DIBO.[5][7] This can be advantageous in applications where maintaining the solubility and minimizing the perturbation of the biomolecule's native structure are critical. The higher hydrophobicity of DBCO and DIBO can sometimes lead to issues with aggregation or non-specific binding.

Visualizing the Tools of Bioconjugation

To aid in the understanding of the structures and reaction mechanisms discussed, the following diagrams are provided.

G Chemical Structures of Common Cyclooctynes cluster_DBCO DBCO cluster_BCN BCN cluster_DIBO DIBO dbco dbco bcn bcn dibo dibo

Caption: Chemical structures of DBCO, BCN, and DIBO.

SPAAC_Mechanism Reactants Cyclooctyne + Azide TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Strain-Promoted Product Stable Triazole Product TransitionState->Product

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

To ensure the reproducibility and accurate comparison of different cyclooctynes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants (k₂) using UV-Vis Spectrophotometry

This protocol allows for the quantitative determination of the reaction rate between a cyclooctyne and an azide by monitoring the decrease in the characteristic absorbance of the cyclooctyne.

Materials:

  • Cyclooctyne of interest (e.g., DBCO-amine)

  • Azide of interest (e.g., benzyl azide)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent if necessary (e.g., acetonitrile (B52724) or DMSO)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the cyclooctyne and azide in the reaction buffer. The final concentration of the cyclooctyne should be in the micromolar range, and the azide should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

  • Record a baseline spectrum of the reaction buffer.

  • Add the cyclooctyne stock solution to the cuvette containing the reaction buffer and record its initial absorbance spectrum. Identify the wavelength of maximum absorbance (λ_max) for the cyclooctyne (typically around 309 nm for DBCO).

  • Initiate the reaction by adding the azide stock solution to the cuvette, mix quickly and thoroughly, and immediately start monitoring the decrease in absorbance at λ_max over time.

  • Record the absorbance at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the initial linear portion of this plot is the pseudo-first-order rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide: k₂ = k_obs / [Azide]₀.

Protocol 2: Assessment of Cyclooctyne Stability in the Presence of Thiols

This protocol evaluates the stability of a cyclooctyne in the presence of a model thiol, such as glutathione (GSH), by monitoring the decrease in the cyclooctyne concentration over time using HPLC or LC-MS.

Materials:

  • Cyclooctyne of interest

  • Glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., a solution containing an excess of an azide to react with the remaining cyclooctyne)

  • HPLC or LC-MS system

Procedure:

  • Prepare stock solutions of the cyclooctyne and GSH in the reaction buffer.

  • In a reaction vessel, combine the cyclooctyne solution with the GSH solution at a physiologically relevant concentration (e.g., 1-10 mM GSH).

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding the quenching solution to consume any remaining reactive cyclooctyne.

  • Analyze the quenched samples by HPLC or LC-MS to quantify the amount of remaining cyclooctyne or the formation of the thiol-adduct.

  • Plot the concentration of the cyclooctyne versus time.

  • Determine the half-life (t₁/₂) of the cyclooctyne under these conditions by fitting the data to an appropriate decay model.

Conclusion

The choice of a cyclooctyne for bioconjugation is a critical decision that should be based on a careful consideration of the specific experimental requirements. When rapid reaction kinetics are paramount, DBCO and BARAC are excellent choices. However, for applications demanding high stability in reducing environments, such as intracellular studies, the superior stability of BCN makes it a more suitable option. Furthermore, for bioconjugates where minimizing size and hydrophobicity is crucial, BCN again presents a compelling advantage. By understanding the comparative performance of these powerful bioorthogonal tools, researchers can select the optimal cyclooctyne to achieve their scientific objectives and advance their research in drug development and beyond.

References

A Comparative Guide to the Kinetic Studies of DBCO-PEG2-C2-Acid Reactions via UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, understanding the reaction kinetics of bioorthogonal reporters is paramount for optimizing conjugation strategies. This guide provides a detailed comparison and experimental framework for studying the kinetics of reactions involving DBCO-PEG2-C2-acid, a popular reagent for copper-free click chemistry, using UV-Vis spectrophotometry.

The core of this method relies on the unique spectral properties of the dibenzocyclooctyne (DBCO) group. DBCO exhibits a distinct absorbance peak around 310 nm.[1][2] Upon reaction with an azide-functionalized molecule in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, the DBCO structure is consumed, leading to a corresponding decrease in absorbance at this wavelength.[1][2] By monitoring this change over time, the reaction rate can be accurately determined.

Experimental Protocol: Kinetic Analysis of DBCO-Azide Reaction

This protocol outlines the methodology for determining the pseudo-first-order rate constant of a this compound reaction with an azide-containing molecule.

1. Materials and Reagents:

  • This compound

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate azide-free buffer.[3]

  • Solvent: Anhydrous DMSO or DMF for preparing stock solutions.[3]

  • UV-transparent cuvettes (e.g., quartz)

  • UV-Vis Spectrophotometer with temperature control

2. Reagent Preparation:

  • DBCO Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store protected from light and moisture.[3]

  • Azide Stock Solution: Prepare a concentrated stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer). The concentration should be significantly higher (at least 10-fold) than the DBCO solution to ensure pseudo-first-order conditions.

3. Instrumentation Setup:

  • Set the spectrophotometer to monitor absorbance at the λmax of the DBCO reagent (typically ~309-310 nm).[3][4]

  • Equilibrate the spectrophotometer's sample chamber to the desired reaction temperature (e.g., 25°C or 37°C).

  • Blank the instrument using the reaction buffer containing the same final concentration of DMSO that will be in the reaction mixture.

4. Data Acquisition:

  • In a UV-transparent cuvette, dilute the this compound stock solution in the reaction buffer to the final desired concentration (e.g., 50-100 µM).

  • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at ~310 nm.

  • Initiate the reaction by adding the azide-containing molecule stock solution to the cuvette and mix quickly but thoroughly.

  • Immediately begin recording the absorbance at ~310 nm at regular time intervals (e.g., every 30-60 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 2-4 hours or until the absorbance plateaus).[1]

5. Data Analysis:

  • For a pseudo-first-order reaction, the natural logarithm of the absorbance (or concentration) of DBCO versus time should yield a straight line.

  • Plot ln(Aₜ) versus time (t), where Aₜ is the absorbance at time t.

  • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

  • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant (k') by the concentration of the azide, which was in excess: k₂ = k' / [Azide]

Experimental and Data Analysis Workflow

The logical flow from preparing reagents to calculating the final kinetic parameters is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dbco Prepare this compound Stock Solution (in DMSO) run_rxn Mix Reactants in Cuvette & Start Reaction prep_dbco->run_rxn prep_azide Prepare Azide Reactant Stock Solution prep_azide->run_rxn prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) prep_buffer->run_rxn monitor_abs Monitor Absorbance Decrease at ~310 nm Over Time run_rxn->monitor_abs t = 0 plot_data Plot ln(Absorbance) vs. Time monitor_abs->plot_data calc_k1 Determine Slope = -k' (Pseudo-First-Order Rate Constant) plot_data->calc_k1 calc_k2 Calculate k₂ = k' / [Azide] (Second-Order Rate Constant) calc_k1->calc_k2

References

characterization of the hydrophilicity of different PEGylated DBCO linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophilicity of a linker is a critical attribute in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs) and other targeted therapeutics. The incorporation of polyethylene (B3416737) glycol (PEG) chains into dibenzocyclooctyne (DBCO) linkers is a widely adopted strategy to enhance aqueous solubility, reduce aggregation, and improve the pharmacokinetic profile of the resulting conjugate.[1][2][3][4] This guide provides an objective comparison of the hydrophilicity of different PEGylated DBCO linkers, supported by available data and detailed experimental protocols.

The Impact of PEG Chain Length on Hydrophilicity

Quantitative Comparison of Hydrophilicity

To provide a quantitative measure of hydrophilicity, the partition coefficient (LogP) is often used. A lower LogP value indicates greater hydrophilicity. Due to the limited availability of experimental LogP values for a series of DBCO-PEG linkers, calculated LogP (cLogP) values from publicly available databases are presented below. It is important to note that while cLogP provides a useful estimation, it may differ from experimental values.[8]

Linker DerivativeNumber of PEG UnitsCalculated LogP (cLogP)Data Source
DBCO-PEG4-NHS Ester40.4PubChem[9]
DBCO-PEG4-DBCO43.3InvivoChem[10]

Note: The cLogP values are for specific derivatives of the DBCO-PEG linker and can be influenced by the nature of the terminal functional group. The significant difference in cLogP between the NHS ester and the DBCO-terminated linker highlights this variability. However, the general trend of decreasing LogP (increasing hydrophilicity) with an increasing number of PEG units is expected to hold true.

Experimental Protocols for Characterizing Hydrophilicity

Several experimental methods can be employed to determine the hydrophilicity of PEGylated DBCO linkers. The two most common are the determination of aqueous solubility and the measurement of the octanol-water partition coefficient (LogP).

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a compound in an aqueous buffer.

Materials:

  • PEGylated DBCO linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid PEGylated DBCO linker to a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the suspension to pellet the excess solid.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Analyze the clear, saturated solution by a validated HPLC method.

    • Create a standard curve using known concentrations of the linker dissolved in a suitable organic solvent and diluted in PBS.

    • Determine the concentration of the linker in the saturated solution by comparing its peak area to the standard curve.

  • Calculation:

    • The determined concentration represents the aqueous solubility of the compound, typically expressed in mg/mL or mM.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional approach for experimentally determining the LogP value.

Materials:

  • PEGylated DBCO linker

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.

  • Partitioning:

    • Dissolve a known amount of the PEGylated DBCO linker in either the water or n-octanol phase.

    • Add a known volume of the second phase to a glass vial.

    • Add a known volume of the solution containing the linker to the vial. The volume ratio of the two phases is typically 1:1.

    • Cap the vial tightly and vortex for several minutes to ensure thorough mixing and partitioning of the analyte between the two phases.

    • Allow the vial to stand or centrifuge it to ensure complete separation of the two phases.

  • Quantification:

    • Carefully take an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the linker in each phase using a suitable and validated analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP value is the logarithm of the partition coefficient: LogP = log10(P)

Visualizing the Impact of PEGylation and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the relationship between PEG chain length and hydrophilicity, and a typical experimental workflow for characterization.

G Figure 1. Relationship between PEG Chain Length and Hydrophilicity cluster_0 PEGylated DBCO Linkers cluster_1 Hydrophilicity DBCO-PEG4 DBCO-PEG4 DBCO-PEG8 DBCO-PEG8 Lower Hydrophilicity Lower Hydrophilicity DBCO-PEG4->Lower Hydrophilicity Shorter PEG Chain DBCO-PEG12 DBCO-PEG12 Intermediate Hydrophilicity Intermediate Hydrophilicity Higher Hydrophilicity Higher Hydrophilicity DBCO-PEG12->Higher Hydrophilicity Longer PEG Chain

Figure 1. Relationship between PEG Chain Length and Hydrophilicity

G Figure 2. Experimental Workflow for Hydrophilicity Characterization A Start: Select PEGylated DBCO Linker B Aqueous Solubility Measurement A->B C LogP Determination A->C D Prepare Saturated Solution (Shake-Flask Method) B->D E Partition Between Octanol and Water C->E F Filter and Quantify by HPLC D->F G Quantify Concentration in Each Phase E->G H Calculate Solubility (mg/mL or mM) F->H I Calculate LogP G->I J End: Characterized Hydrophilicity H->J I->J

Figure 2. Experimental Workflow for Hydrophilicity Characterization

Conclusion

The PEGylation of DBCO linkers is a critical strategy for enhancing their hydrophilicity, which is essential for the development of robust and effective bioconjugates. While quantitative, comparative experimental data for a homologous series of DBCO-PEGn linkers is sparse, the qualitative principle of increased hydrophilicity with longer PEG chains is well-established. Researchers can utilize the provided experimental protocols to characterize the hydrophilicity of their specific PEGylated DBCO linkers to inform the design and optimization of their bioconjugation strategies. The choice of PEG linker length will ultimately depend on a balance between achieving desired solubility and pharmacokinetic properties while avoiding potential steric hindrance that could impact the biological activity of the conjugate.[5]

References

Validating the Bioorthogonality of the DBCO-PEG2-C2-acid Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. Among the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO (Dibenzocyclooctyne) to react specifically with azides. This guide provides a comprehensive comparison of the DBCO-PEG2-C2-acid reaction with key alternative bioorthogonal ligations, supported by experimental data and detailed protocols to validate its bioorthogonality.

Executive Summary

The DBCO-azide reaction is a cornerstone of copper-free click chemistry, prized for its high specificity and biocompatibility. This guide will demonstrate that while other reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction, may offer faster kinetics, the this compound ligation provides a robust and stable platform for a wide range of bioconjugation applications. The inclusion of a PEG2 linker enhances the hydrophilicity and bioavailability of the DBCO moiety. Validating the bioorthogonality of this reaction is paramount for reliable experimental outcomes, and this guide outlines the necessary protocols to assess its specificity, stability, and potential for off-target reactions.

Data Presentation: A Comparative Analysis of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is often a trade-off between reaction kinetics, stability of the reagents, and the potential for cross-reactivity. The following tables summarize the key performance indicators for the DBCO-azide reaction and its most common alternatives.

Table 1: Reaction Kinetics of Common Bioorthogonal Reactions
Reaction Reactants Second-Order Rate Constant (M⁻¹s⁻¹)
SPAAC DBCO + Azide (B81097) ~0.1 - 1.0 [1]
BCN + Azide~0.01 - 0.1
DIFO + Azide~0.076
iEDDA TCO + Tetrazine ~10³ - 10⁶ [2][3]
Norbornene + Tetrazine~1
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst)~10² - 10³
Staudinger Ligation Phosphine + Azide~0.0025
Table 2: Stability of Bioorthogonal Reagents in Biological Milieu
Reagent Conditions Observed Stability
DBCO Aqueous buffer (PBS, pH 7.4, 37°C) Good stability over 24 hours, with 15-20% degradation. [4]
Cell lysateModerate stability; some degradation observed over time.
Presence of thiols (e.g., Glutathione)Susceptible to degradation, though generally more stable than some other cyclooctynes.
TCO Aqueous bufferGenerally stable, but can isomerize.
Tetrazine Aqueous bufferStability is dependent on substitution; some can be unstable.
Azide Biological systemsHighly stable and bio-inert.

Experimental Protocols

To ensure the reliability of experimental results, it is crucial to validate the bioorthogonality of the this compound reaction within the specific biological context of your study. The following are detailed protocols for key validation experiments.

Protocol 1: Determination of Second-Order Reaction Rate Constant by HPLC

This protocol allows for the quantitative measurement of the reaction kinetics between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest (e.g., Azido-PEG4-amine)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV detector

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound and the azide-containing molecule in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add PBS (pH 7.4) to a final volume of 98 µL. Add 1 µL of the 10 mM this compound stock solution (final concentration 100 µM).

  • Initiate Reaction: To start the reaction, add 1 µL of the 10 mM azide stock solution (final concentration 100 µM). Vortex briefly to mix.

  • Time-Point Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction mixture and quench it by adding it to 90 µL of ACN with 0.1% TFA.

  • HPLC Analysis: Inject the quenched samples onto the RP-HPLC system. Use a suitable gradient of water with 0.1% TFA and ACN with 0.1% TFA to separate the reactants and the product. Monitor the absorbance at a wavelength where the DBCO moiety absorbs (around 309 nm).[4]

  • Data Analysis: Determine the peak areas of the this compound at each time point. The second-order rate constant can be calculated from the pseudo-first-order rate constant obtained by fitting the data to an exponential decay curve, or by using the integrated rate law for a second-order reaction.

Protocol 2: Assessment of this compound Stability in Biological Media

This protocol evaluates the stability of the DBCO reagent in conditions mimicking a biological environment.

Materials:

  • This compound

  • PBS (pH 7.4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell lysate

  • HPLC system

Procedure:

  • Prepare Samples: Prepare solutions of this compound at a final concentration of 100 µM in PBS, cell culture medium, and cell lysate.

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample and prepare it for HPLC analysis as described in Protocol 1.

  • Data Analysis: Quantify the amount of intact this compound at each time point by measuring the peak area in the HPLC chromatogram. Plot the percentage of remaining this compound against time to determine its stability profile in each medium.

Protocol 3: Validating Mutual Orthogonality with a Second Bioorthogonal Reaction (e.g., iEDDA)

This protocol is designed to confirm that the DBCO-azide reaction does not cross-react with another bioorthogonal pair, such as TCO-tetrazine.

Materials:

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • TCO-functionalized molecule (e.g., TCO-amine)

  • Tetrazine-functionalized fluorophore (e.g., Tetrazine-Fluor 546)

  • Cells or protein solution of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare Four Samples:

    • Sample 1 (DBCO/Azide reaction): this compound + Azide-Fluor 488

    • Sample 2 (TCO/Tetrazine reaction): TCO-amine + Tetrazine-Fluor 546

    • Sample 3 (Cross-reactivity test 1): this compound + Tetrazine-Fluor 546

    • Sample 4 (Cross-reactivity test 2): TCO-amine + Azide-Fluor 488

  • Incubation: Incubate all four samples under the desired experimental conditions (e.g., in the presence of cells or a protein mixture) for a sufficient period.

  • Analysis:

    • For cell-based assays, wash the cells to remove unreacted reagents and image them using a fluorescence microscope with the appropriate filter sets for Fluor 488 and Fluor 546.

    • For in vitro assays, analyze the reaction mixtures using a fluorescence plate reader or by SDS-PAGE if a protein is being labeled.

  • Interpretation of Results: A successful validation of mutual orthogonality will show a strong fluorescent signal only in Samples 1 and 2.[5] Samples 3 and 4 should exhibit minimal to no fluorescence, demonstrating the absence of cross-reactivity.[5][6]

Mandatory Visualizations

G cluster_0 SPAAC Bioorthogonality Validation Workflow A Prepare this compound and Azide Partner B Determine Second-Order Rate Constant (Protocol 1) A->B C Assess Stability in Biological Media (Protocol 2) A->C D Test for Cross-Reactivity (Protocol 3) A->D E Analyze Results for Specificity and Stability B->E C->E D->E F Validated Bioorthogonal Reaction E->F

Caption: Workflow for validating the bioorthogonality of the this compound reaction.

G cluster_0 DBCO-Azide (SPAAC) Reaction cluster_1 Alternative: TCO-Tetrazine (iEDDA) Reaction DBCO This compound Product Stable Triazole Linkage DBCO->Product Reacts with Azide Azide-modified Biomolecule Azide->Product TCO TCO-modified Biomolecule DielsAlder Diels-Alder Adduct TCO->DielsAlder Reacts with Tetrazine Tetrazine Probe Tetrazine->DielsAlder

Caption: Comparison of SPAAC and iEDDA bioorthogonal reactions.

Conclusion

The this compound reaction remains a powerful and reliable tool for bioorthogonal chemistry. While it may not possess the ultrafast kinetics of the iEDDA reaction, its excellent stability and high specificity make it a suitable choice for a broad range of applications in chemical biology, drug development, and diagnostics. The key to its successful implementation lies in the rigorous validation of its bioorthogonality within the specific experimental context. By following the detailed protocols and comparative data presented in this guide, researchers can confidently employ the this compound reaction for precise and reliable biomolecular labeling.

References

A Comparative Performance Analysis of DBCO-PEG2-C2-acid in Diverse Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the landscape of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments. Among the arsenal (B13267) of tools for copper-free click chemistry, dibenzocyclooctyne (DBCO) reagents have gained prominence for their rapid reaction kinetics and biocompatibility. This guide provides a comprehensive comparison of the performance of DBCO-PEG2-C2-acid in various biological media, offering insights into its reactivity, stability, and potential for non-specific binding. We also present a comparative look at alternative linkers to aid in the selection of the most appropriate tool for your specific research needs.

Performance Deep Dive: Reactivity in Biological Buffers

A study investigating the kinetics of a water-soluble sulfo-DBCO-amine with an azide (B81097) partner revealed that the choice of buffer has a substantial impact on the second-order rate constant.[1][2] The trends observed in this study are likely to be comparable for this compound due to the shared reactive DBCO core.

Biological MediumKey ComponentsExpected Impact on this compound ReactivitySecond-Order Rate Constant (k₂) of sulfo-DBCO-amine (M⁻¹s⁻¹)[2]
Phosphate-Buffered Saline (PBS), pH 7.4 Phosphate, Sodium ChlorideBaseline reactivity, commonly used for bioconjugation.0.32 - 0.85
HEPES, pH 7.4 N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acidGenerally enhances reaction rates compared to PBS.[1][2]0.55 - 1.22
Dulbecco's Modified Eagle Medium (DMEM) Amino acids, vitamins, glucose, salts, pH indicatorCan lead to faster reaction kinetics compared to RPMI.[1][2]0.59 - 0.97
RPMI-1640 Medium Similar to DMEM, but with different amino acid and vitamin compositionMay result in slower reaction rates compared to DMEM.[1][2]0.27 - 0.77
Human Serum Albumin, globulins, fibrinogen, electrolytes, hormonesComplex environment; proteins may cause steric hindrance or non-specific interactions, potentially affecting reaction rates.Data not available

Note: The provided rate constants are for a sulfo-DBCO-amine and serve as an estimate for the relative performance of this compound. Actual reaction rates will vary depending on the specific azide reaction partner, temperature, and concentration of reactants.

Stability in Biological Milieus

The stability of the DBCO linker is crucial for ensuring the integrity of the bioconjugate throughout an experiment, particularly for in vivo applications. While DBCO is generally stable, its strained cyclooctyne (B158145) ring can be susceptible to degradation over time, especially in complex biological fluids like serum.

Biological MediumKey Factors Affecting StabilityExpected Stability of this compound
PBS, pH 7.4 pH, temperatureGenerally stable for extended periods at 4°C. For long-term storage, -20°C is recommended.
Cell Culture Media pH, temperature, enzymatic activityStability can be influenced by media components and cellular metabolism. It is advisable to perform stability tests for long-term experiments.[3]
Serum/Plasma Enzymatic degradation, interaction with plasma proteinsMay be less stable compared to buffered solutions due to the presence of various enzymes.[4]
Non-Specific Binding: A Critical Consideration

Non-specific binding of linker-payload conjugates to proteins and cells can lead to high background signals and false-positive results. The hydrophobic nature of the DBCO core can contribute to such interactions. The inclusion of a short, hydrophilic PEG2 spacer in this compound is designed to mitigate this issue.

Strategies to Minimize Non-Specific Binding:

  • Blocking Agents: Utilize blocking agents like bovine serum albumin (BSA) or Tween-20 in buffers.

  • Washing Steps: Implement rigorous washing steps to remove unbound conjugates.

  • Negative Controls: Always include negative controls (e.g., cells not expressing the target azide) to assess the level of non-specific binding.[5]

Comparative Analysis with Alternative Linkers

The choice of a click chemistry linker should be tailored to the specific application. Here's a comparison of this compound with other commonly used alternatives.

LinkerStructureKey AdvantagesKey Disadvantages
This compound Dibenzocyclooctyne with a short PEG spacer and a carboxylic acid- Fast reaction kinetics- Good balance of reactivity and hydrophilicity- Carboxylic acid allows for versatile conjugation to amines- Potential for non-specific binding, although mitigated by the PEG spacer
DBCO-PEG4-C2-acid Similar to this compound but with a longer PEG spacer- Enhanced hydrophilicity compared to the PEG2 version, further reducing non-specific binding- Slightly larger size, which could be a factor in certain applications
endo-BCN-PEG2-amine Bicyclo[6.1.0]nonyne with a PEG spacer and an amine- Generally more stable in the presence of thiols compared to DBCO- Slower reaction kinetics with azides compared to DBCO
Sulfo-DBCO DBCO with a sulfonate group- High water solubility, minimizing aggregation and non-specific binding- May have different reaction kinetics compared to non-sulfonated DBCO

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction in Biological Media

This protocol provides a general framework for conjugating a DBCO-functionalized molecule (e.g., this compound activated as an NHS ester) to an azide-containing biomolecule in a biological medium.

Materials:

  • DBCO-PEG2-C2-NHS ester (freshly prepared)

  • Azide-modified biomolecule

  • Biological medium of choice (PBS, DMEM, or serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the desired biological medium to the target concentration.

    • Dissolve the DBCO-PEG2-C2-NHS ester in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the DBCO-PEG2-C2-NHS ester stock solution to the azide-containing solution. A typical molar excess of the DBCO reagent is 5-20 fold over the azide biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of proteins.

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C for cell-based assays or room temperature for in vitro reactions) for 1-4 hours. Reaction times may need to be optimized.

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts using an appropriate method such as size exclusion chromatography, dialysis, or affinity purification, depending on the nature of the biomolecule.

Workflow for SPAAC Reaction:

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_azide Prepare Azide-Biomolecule in Biological Medium mix Mix Reactants prep_azide->mix prep_dbco Prepare DBCO-PEG2-C2-NHS Ester Stock (DMSO) prep_dbco->mix incubate Incubate (e.g., 37°C, 1-4h) mix->incubate quench Quench (Optional) incubate->quench purify Purify Conjugate quench->purify

Caption: General workflow for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Protocol 2: Assessing the Stability of this compound Conjugates by LC-MS

This protocol outlines a method to evaluate the stability of a bioconjugate prepared with this compound in different biological media over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified bioconjugate

  • Biological media: PBS (pH 7.4), cell culture medium (e.g., DMEM with 10% FBS), and human serum

  • Incubator (37°C)

  • LC-MS system with a suitable column (e.g., C4 or C18 for proteins)

  • Sample preparation reagents (e.g., quenching solution, reduction and alkylation reagents for proteins, if necessary)

Procedure:

  • Sample Preparation:

    • Dilute the purified bioconjugate into each of the three biological media to a final concentration suitable for LC-MS analysis.

    • Aliquot the samples for each time point (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Incubation:

    • Incubate the aliquots at 37°C.

  • Time-Point Analysis:

    • At each designated time point, remove the corresponding aliquot and immediately stop any potential degradation by freezing at -80°C or by adding a quenching solution.

  • Sample Processing for LC-MS:

    • Thaw the samples and prepare them for LC-MS analysis. For protein conjugates, this may involve steps like affinity purification to isolate the conjugate from the complex media, followed by denaturation, reduction, and alkylation.

  • LC-MS Analysis:

    • Analyze the processed samples by LC-MS. Monitor the disappearance of the intact conjugate and the appearance of any degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact conjugate at each time point.

    • Calculate the percentage of the intact conjugate remaining relative to the 0-hour time point.

    • Determine the half-life (t₁/₂) of the conjugate in each medium by fitting the data to an appropriate decay model.

Logical Diagram for Stability Assessment:

Stability_Assessment cluster_timepoints Time Points start Prepare Conjugate in PBS, DMEM, Serum incubate Incubate at 37°C start->incubate t0 T=0h t1 T=1h t6 T=6h t24 T=24h t48 T=48h t72 T=72h process Sample Processing for LC-MS t0->process t1->process t6->process t24->process t48->process t72->process analyze LC-MS Analysis process->analyze data Data Analysis (Half-life) analyze->data

Caption: Workflow for assessing the stability of a DBCO-conjugate in different biological media.

Protocol 3: Evaluation of Non-Specific Binding to Cells

This protocol describes a flow cytometry-based assay to assess the non-specific binding of a fluorescently labeled this compound conjugate to cells.

Materials:

  • Fluorescently labeled this compound conjugate

  • Target cells (expressing the azide handle)

  • Control cells (not expressing the azide handle)

  • Cell culture medium

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both target and control cells and wash them with FACS buffer.

    • Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.

  • Incubation:

    • Add the fluorescently labeled this compound conjugate to both target and control cell suspensions at various concentrations.

    • Incubate the cells for 1 hour at 4°C to minimize internalization.

  • Washing:

    • Wash the cells three times with cold FACS buffer to remove any unbound conjugate.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellets in FACS buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of the target cells to the control cells. A significant signal in the control cells indicates non-specific binding.

Signaling Pathway Diagram for Bioconjugation and Analysis:

Bioconjugation_Analysis_Pathway cluster_conjugation Bioconjugation cluster_application Application & Analysis dbco This compound spaac SPAAC Reaction dbco->spaac azide Azide-modified Biomolecule azide->spaac conjugate Bioconjugate spaac->conjugate binding Specific Binding conjugate->binding nsb Non-specific Binding conjugate->nsb target Biological Target analysis Downstream Analysis (e.g., Imaging, FACS) target->analysis binding->target nsb->analysis

Caption: Conceptual pathway from bioconjugation to downstream analysis, highlighting specific and non-specific binding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.